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  • Product: 3-Amino-3-(3-ethoxyphenyl)propanoic acid
  • CAS: 299167-74-1

Core Science & Biosynthesis

Foundational

3-Amino-3-(3-ethoxyphenyl)propanoic acid chemical properties

Topic: 3-Amino-3-(3-ethoxyphenyl)propanoic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Physicochemical Characterization, Synthetic Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-3-(3-ethoxyphenyl)propanoic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Characterization, Synthetic Methodologies, and Medicinal Utility

Executive Summary & Compound Identity

3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1) is a specialized


-amino acid derivative featuring a phenyl ring substituted at the meta-position with an ethoxy group. Unlike naturally occurring 

-amino acids, this compound possesses an amino group attached to the

-carbon (C3), introducing an extra methylene group into the backbone.

This structural modification confers unique conformational stability and resistance to enzymatic degradation (proteolysis), making it a critical building block in the design of peptidomimetics , particularly for G-protein coupled receptor (GPCR) ligands and integrin antagonists.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-Amino-3-(3-ethoxyphenyl)propanoic acid
CAS Number 299167-74-1
Molecular Formula

Molecular Weight 209.24 g/mol
Chiral Center C3 (Exists as R and S enantiomers)
Core Scaffold

-Phenylalanine derivative

Physicochemical Properties[1][3][4][5][6][7][8]

Understanding the physicochemical profile is essential for optimizing formulation and predicting pharmacokinetics.

Zwitterionic Nature & Solubility

Like all amino acids, the compound exists primarily as a zwitterion in neutral aqueous solutions.

  • Isoelectric Point (pI): Predicted ~6.0–6.5.

  • Solubility:

    • Water: Moderate. The zwitterionic lattice energy is high, but the ethoxy group adds lipophilicity compared to the methoxy analog.

    • Acid/Base: Highly soluble in dilute HCl (as the hydrochloride salt) or NaOH (as the sodium carboxylate).

    • Organic Solvents: Poor solubility in non-polar solvents (hexane, ether) unless N-protected or esterified.

Electronic & Steric Effects (3-Ethoxy Substituent)

The 3-ethoxy group plays a pivotal role in ligand-receptor binding:

  • Inductive Effect (-I): The oxygen atom exerts an electron-withdrawing inductive effect on the phenyl ring, slightly increasing the acidity of the

    
    -ammonium protons compared to the unsubstituted phenyl analog.
    
  • Lipophilicity: The ethyl chain increases the LogP (predicted ~1.2–1.5), enhancing membrane permeability relative to the 3-methoxy or 3-hydroxy analogs. This is crucial for CNS-targeted drug discovery where blood-brain barrier penetration is required.

  • Steric Bulk: The meta-substitution pattern allows the ethoxy tail to probe hydrophobic pockets in receptor active sites (e.g., the hydrophobic "address" domains in opioid receptors) without the steric clash often seen with ortho-substituents.

Synthetic Methodologies

The synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid generally follows the Rodionov Reaction for racemic preparation, followed by enzymatic resolution for enantiopurity.

Protocol A: The Modified Rodionov Reaction (Racemic)

This "one-pot" condensation is the industry standard for generating


-aryl-

-amino acids.

Mechanism: Knoevenagel condensation of the aldehyde with malonic acid, followed by Michael addition of ammonia and subsequent decarboxylation.

Step-by-Step Protocol:

  • Reagents: 3-Ethoxybenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Absolute Ethanol (0.5 M concentration relative to aldehyde).

  • Reaction: Reflux the mixture at 80°C for 6–12 hours.

    • Checkpoint: Monitor the disappearance of the aldehyde peak via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup: Cool to room temperature. The product often precipitates as a white zwitterionic solid.

  • Purification: Filter the solid and wash with cold ethanol and diethyl ether to remove unreacted aldehyde. Recrystallize from Ethanol/Water (1:1).

Protocol B: Enantioselective Resolution via Lipase

For drug development, the (S)- or (R)-enantiomer is usually required.

Workflow:

  • Esterification: Convert the racemic acid to its ethyl ester using

    
     in Ethanol.
    
  • Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0). Add Candida antarctica Lipase B (CAL-B).

  • Selectivity: The lipase typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Extract the unreacted (R)-ester with ethyl acetate. Acidify the aqueous phase (pH 2) and extract the pure (S)-amino acid.

Visualization: Synthesis & Resolution Pathway

SynthesisWorkflow Start 3-Ethoxybenzaldehyde Reagents Malonic Acid + NH4OAc (Reflux, EtOH) Start->Reagents RacemicProduct Racemic 3-Amino-3-(3-ethoxyphenyl) propanoic acid Reagents->RacemicProduct Rodionov Reaction Esterification Esterification (SOCl2/EtOH) RacemicProduct->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster EnzymaticStep Enzymatic Hydrolysis (CAL-B Lipase, pH 7) RacemicEster->EnzymaticStep SAcid (S)-Acid (Aqueous Phase) EnzymaticStep->SAcid Hydrolysis REster (R)-Ester (Organic Phase) EnzymaticStep->REster No Reaction

Figure 1: Synthetic workflow combining Rodionov condensation and enzymatic resolution to yield enantiopure beta-amino acids.

Chemical Reactivity & Protection Strategies

In peptide synthesis (SPPS), the zwitterion must be orthogonally protected.

N-Terminus Protection (Fmoc/Boc)

The


-amino group is less nucleophilic than an 

-amino group due to the electron-withdrawing effect of the

-aryl ring, but it can still be protected using standard protocols.
  • Fmoc-Protection:

    • Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide).

    • Condition:

      
       (aq) / Dioxane (1:1), 
      
      
      
      .
    • Note: Maintain pH between 8.5–9.0. If pH > 10, dipeptide formation (oligomerization) may occur.

C-Terminus Activation

-amino acids are prone to retro-Michael reaction  (elimination of ammonia to form cinnamic acid derivatives) under harsh basic conditions or high temperatures.
  • Coupling Reagents: Use mild activation agents like HATU or PyBOP with DIPEA. Avoid strong bases during coupling to prevent racemization or elimination.

Applications in Drug Discovery[3][5]

Peptidomimetics & Stability

Incorporating 3-Amino-3-(3-ethoxyphenyl)propanoic acid into a peptide backbone creates a "beta-peptide" linkage.

  • Protease Resistance: Mammalian proteases (trypsin, pepsin) specifically cleave

    
    -peptide bonds. The additional carbon atom in the 
    
    
    
    -amino acid backbone renders the bond unrecognizable to these enzymes, significantly extending the plasma half-life of the drug.
Target Classes
  • Integrin Antagonists: The 3-ethoxy substituent mimics the side chains of natural amino acids (like Tyrosine) but with altered geometry, often used in RGD (Arg-Gly-Asp) mimetics to inhibit integrin receptors (

    
    ) involved in angiogenesis.
    
  • Opioid Receptor Modulators: The 3-ethoxyphenyl moiety is a structural analog relevant to the pharmacophore of Mu-opioid receptor agonists/antagonists (e.g., Eluxadoline analogs). The meta-ethoxy group provides critical hydrophobic interactions within the receptor's transmembrane binding pocket.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

1.30 (t, 3H):
Methyl of ethoxy group.

2.6-2.8 (dd, 2H):

-methylene protons (

-COOH).

4.01 (q, 2H):
Methylene of ethoxy group.

4.3-4.5 (t, 1H):

-methine proton (

-NH2).

6.8-7.3 (m, 4H):
Aromatic protons (meta-substitution pattern).
Mass Spectrometry ESI+:

.Fragmentation: Loss of

(17 Da) is common in

-amino acids.

References

  • PubChem. 3-Amino-3-(3-ethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of Beta-Amino Acids via the Rodionov Reaction. Org.[1][2] Synth. 2002, 79, 146. (General protocol reference).

  • Soloshonok, V. A., et al.Asymmetric Synthesis of beta-Amino Acids. Chemical Reviews, 2003.

Sources

Exploratory

3-Amino-3-(3-ethoxyphenyl)propanoic acid structure elucidation

Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid Executive Summary 3-Amino-3-(3-ethoxyphenyl)propanoic acid (often referred to as -(3-ethoxyphenyl)- -...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid

Executive Summary

3-Amino-3-(3-ethoxyphenyl)propanoic acid (often referred to as


-(3-ethoxyphenyl)-

-alanine) represents a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics and integrin antagonists. As a

-amino acid, it confers proteolytic stability to peptide backbones while the 3-ethoxy substituent provides a lipophilic handle for hydrophobic pocket engagement.

This technical guide details the rigorous structural elucidation of this molecule. Unlike standard


-amino acids, the 

-amino architecture introduces unique spectroscopic complexities—specifically, the ABX spin system of the methylene backbone and the challenge of enantiomeric resolution at the

-carbon.

Elucidation Strategy & Workflow

The characterization process follows a subtractive logic path, moving from elemental composition to stereochemical definition.

ElucidationWorkflow Sample Crude Isolate MS HRMS (ESI+) Defines Formula C11H15NO3 Sample->MS NMR_1D 1H & 13C NMR Defines Connectivity MS->NMR_1D Mass Confirmed NMR_2D 2D NMR (HMBC/HSQC) Verifies Regiochemistry NMR_1D->NMR_2D Spin System ID Chiral Marfey's Analysis Defines Stereochemistry (R/S) NMR_2D->Chiral Connectivity Proven Final Validated Structure Chiral->Final

Figure 1: Logical hierarchy for the structural assignment of


-amino acids.

Mass Spectrometry Profiling

Objective: Confirm molecular formula and fragmentation indicative of a free amino acid.

  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Theoretical Monoisotopic Mass: 209.1052 Da (

    
    ).
    
Ion SpeciesObserved m/z (Predicted)Interpretation

210.11Protonated molecular ion.

232.09Sodium adduct (common in glass/solvent trace).

193.08Loss of ammonia (characteristic of free amines).

192.10Loss of water from carboxylic acid.

Diagnostic Insight: A strong signal at m/z 193.08 (deamination) confirms the amine is primary and likely on an aliphatic chain rather than directly attached to the aromatic ring (aniline derivatives fragment differently).

NMR Spectroscopy: The Connectivity Engine

The


-amino acid scaffold presents a distinct ABX spin system  due to the diastereotopic protons at the 

-position (C2), which couple to the chiral

-proton (C3).
Predicted H NMR Data (400 MHz, /NaOD)

Note: Chemical shifts are referenced to HDO (4.79 ppm). Basic conditions are preferred to solubilize the zwitterion and simplify the spectrum by exchanging labile protons.

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
Ar-H 7.28t7.81HH-5 (Meta to ethoxy)
Ar-H 6.95m-2HH-2, H-6 (Ortho/Para)
Ar-H 6.88dd8.2, 2.41HH-4 (Ortho to ethoxy)

-CH
4.42t (or dd)7.51HChiral center (deshielded by Ar + N)

4.10q7.02HEthoxy methylene

-CH

2.65dd15.2, 7.81HDiastereotopic proton A

-CH

2.52dd15.2, 6.51HDiastereotopic proton B

1.38t7.03HEthoxy methyl
Key 2D Correlations (HMBC)

To prove the ethoxy group is at the meta position (3-position) of the phenyl ring and not para, HMBC (Heteronuclear Multiple Bond Correlation) is essential.

HMBC_Logic Ethoxy_H Ethoxy -CH2- (4.10 ppm) Ar_C3 Ar-C3 (Quaternary) Ethoxy_H->Ar_C3 3J (Strong) Ar_C2 Ar-C2 (113 ppm) Ar_C4 Ar-C4 (119 ppm) Beta_H Beta-CH (4.42 ppm) Beta_H->Ar_C3 3J Beta_H->Ar_C2 3J Beta_H->Ar_C4 3J COOH COOH (176 ppm) Beta_H->COOH 3J (Connects Sidechain)

Figure 2: Critical HMBC correlations establishing regiochemistry.

Interpretation:

  • The Ethoxy protons (4.10 ppm) will show a strong correlation to the quaternary aromatic carbon at position 3.

  • The

    
    -proton  (4.42 ppm) correlates to the Carboxyl carbon (
    
    
    
    176 ppm) and the aromatic ring ipso-carbon (C1), linking the amino acid backbone to the aromatic system.

Stereochemical Assignment: Marfey’s Method

For drug development, distinguishing the (3R) and (3S) enantiomers is non-negotiable. Standard optical rotation is unreliable due to solvent effects. We utilize Marfey’s Reagent (FDAA) , which converts enantiomers into diastereomers separable by standard HPLC.[2]

Protocol: Derivatization with FDAA

Reagents:

  • 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • 1M

    
    .
    
  • 1M

    
    .
    

Step-by-Step Procedure:

  • Preparation: Dissolve 50

    
    g of the target amino acid in 100 
    
    
    
    L water.
  • Alkalinization: Add 20

    
    L 1M 
    
    
    
    .
  • Reaction: Add 100

    
    L of 1% L-FDAA in acetone. Incubate at 40°C for 1 hour.
    
  • Quench: Stop reaction with 20

    
    L 1M 
    
    
    
    . Dilute with acetonitrile.[3]
  • Analysis: Inject onto C18 HPLC column (Gradient: 10-60% MeCN in 0.1% TFA).

Data Interpretation

Based on the elution order of


-amino acids derivatized with L-FDAA (Source: Harada et al., see References):
  • L-L Diastereomer (S-configuration): Elutes later (more hydrophobic interaction).

  • L-D Diastereomer (R-configuration): Elutes earlier .

Note: For


-aryl amino acids, this elution order is generally consistent but should be validated against a racemic standard.

Synthesis Context (Process Origin)

Understanding the synthesis aids elucidation. This molecule is typically synthesized via two primary routes:

  • Rodionov Reaction: Condensation of 3-ethoxybenzaldehyde with malonic acid and ammonium acetate. This yields the racemic mixture, necessitating the Marfey's analysis above.

  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of the ethyl ester (e.g., Candida antarctica Lipase B) often yields high enantiomeric excess (ee), which can be verified by the HPLC method described in Section 4.

References

  • Marfey, P. (1984).[2] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591-596.

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds.[2] Tetrahedron Letters, 37(19), 3299-3302.

  • Grybaite, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. MDPI, 12, 345. (Used as spectral baseline for aryl-propanoic acids).

  • Seebach, D., et al. (2004).

Sources

Foundational

3-Amino-3-(3-ethoxyphenyl)propanoic acid CAS number lookup

The following technical guide provides an in-depth analysis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid , a specialized -amino acid derivative used in peptidomimetic drug design. CAS Number: 299167-74-1[1][2][3][4] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid , a specialized


-amino acid derivative used in peptidomimetic drug design.

CAS Number: 299167-74-1[1][2][3][4]

Executive Summary & Identity Matrix

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a


-amino acid featuring a phenyl ring substituted at the meta position with an ethoxy group. Unlike common 

-amino acids, the amino group is attached to the

-carbon (C3), introducing an extra methylene group into the backbone. This structural modification confers significant resistance to proteolytic degradation, making this compound a critical building block for peptidomimetics , integrin antagonists , and stable pharmaceutical intermediates .
Compound Identity Matrix
Identifier TypeValue
CAS Number 299167-74-1
IUPAC Name 3-Amino-3-(3-ethoxyphenyl)propanoic acid
Synonyms

-Amino-3-ethoxybenzenepropanoic acid; 3-Ethoxy-

-phenylalanine
Molecular Formula C

H

NO

Molecular Weight 209.24 g/mol
SMILES CCOc1cccc(C(N)CC(=O)O)c1
InChI Key Derivative dependent; specific key varies by salt/ester form
Appearance White to off-white crystalline solid

Structural Analysis & Chemical Properties

The molecule consists of three distinct functional domains that dictate its reactivity and biological utility:

  • The

    
    -Amino Acid Backbone:  The insertion of a methylene group (-CH
    
    
    
    -) between the carboxylic acid and the amino-bearing carbon alters the torsion angles compared to
    
    
    -amino acids. This allows for the formation of unique secondary structures (e.g., helices, sheets) in peptides that are resistant to standard proteases.
  • The Aromatic Core: The phenyl ring provides a hydrophobic scaffold essential for

    
     stacking interactions within receptor binding pockets.
    
  • The 3-Ethoxy Substituent: The ethoxy group at the meta position acts as a hydrogen bond acceptor and increases lipophilicity (logP), potentially enhancing membrane permeability compared to the hydroxyl or methoxy analogs.

Synthesis Protocols

Two primary methodologies are recommended depending on the stereochemical requirements: the Rodionov Reaction for efficient racemic synthesis and Enzymatic Resolution for enantiopure production.

Method A: The Rodionov Reaction (Racemic Synthesis)

This is the most atom-economical route, converting an aldehyde directly into a


-amino acid in a "one-pot" procedure.

Mechanism: Condensation of 3-ethoxybenzaldehyde with malonic acid and ammonium acetate. The reaction proceeds via an imine intermediate formed in situ, followed by decarboxylation.

Protocol:

  • Reagents: Charge a round-bottom flask with 3-ethoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq).

  • Solvent: Dissolve in absolute ethanol (5 mL per mmol of aldehyde).

  • Reaction: Heat to reflux (approx. 78°C) with vigorous stirring for 6–8 hours.

    • Checkpoint: Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the mixture to room temperature and then to 0°C. The

    
    -amino acid product typically precipitates as a zwitterion.
    
  • Purification: Filter the white precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/Water (1:1) if necessary.[5]

RodionovSynthesis Start Start: 3-Ethoxybenzaldehyde Reagents Add: Malonic Acid + NH4OAc (Ethanol) Start->Reagents Reflux Reflux 8h (Formation of Imine & Decarboxylation) Reagents->Reflux Cool Cool to 0°C (Precipitation) Reflux->Cool Filter Filtration & Recrystallization Cool->Filter Product End Product: Racemic 3-Amino-3- (3-ethoxyphenyl)propanoic acid Filter->Product

Figure 1: Workflow for the Rodionov synthesis of the racemic target compound.

Method B: Enzymatic Resolution (Enantioselective)

For drug development, the (S)- or (R)-enantiomer is often required. Lipase-catalyzed hydrolysis of the ester precursor is the industry standard.

Protocol:

  • Esterification: Convert the racemic acid (from Method A) to its ethyl ester using thionyl chloride in ethanol.

  • Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) containing Candida antarctica Lipase B (CAL-B) .

  • Resolution: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).

  • Separation: Extract the unreacted ester with organic solvent (e.g., EtOAc) at basic pH. Acidify the aqueous layer to precipitate the enantiopure acid.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

Analytical MethodExpected Signal / Observation
1H-NMR (DMSO-d6)

1.30 (t, 3H):
Methyl of ethoxy group.

2.4-2.6 (m, 2H):

-methylene protons (-CH

-COOH).

4.01 (q, 2H):
Methylene of ethoxy group.

4.35 (t, 1H):

-methine proton (chiral center).

6.8-7.3 (m, 4H):
Aromatic protons (pattern characteristic of meta-substitution).
Mass Spectrometry (ESI) [M+H]+ = 210.24 (Positive Mode).
HPLC Purity >98% area under curve (AUC). Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).
Melting Point Approx. 220–225°C (Decomposes).[6] Note:

-amino acids often have high MPs due to zwitterionic lattice.

Applications in Drug Discovery

The 3-ethoxyphenyl moiety is a specific hydrophobic probe used in SAR (Structure-Activity Relationship) studies.

  • Integrin Antagonists:

    
    -amino acids mimic the RGD (Arg-Gly-Asp) sequence. The 3-ethoxy group can occupy hydrophobic pockets in integrin receptors (
    
    
    
    ,
    
    
    ), potentially blocking angiogenesis in cancer models.
  • Peptide Stability: Incorporating this residue into a peptide sequence blocks aminopeptidase activity, significantly extending the plasma half-life of therapeutic peptides.

  • Neuroactive Agents: Analogs of

    
    -phenylalanine have shown activity in modulating GABA receptors and other neurological targets due to their structural similarity to GABA (
    
    
    
    -aminobutyric acid).

Applications Core 3-Amino-3-(3-ethoxyphenyl) propanoic Acid App1 Peptidomimetics: Protease Resistance Core->App1 Backbone Modification App2 Integrin Antagonists: Cancer Therapy Core->App2 Hydrophobic Interaction App3 Chiral Building Block: Drug Synthesis Core->App3 Intermediate

Figure 2: Primary application domains in pharmaceutical research.

Safety & Handling

  • GHS Classification: Warning.[7] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).[7]

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.

References

  • ChemicalBook. (n.d.). Benzenepropanoic acid,

    
    -amino-3-ethoxy- (CAS 299167-74-1).[4][8] Retrieved from 
    
  • BLD Pharm. (n.d.). 3-Amino-3-(3-ethoxyphenyl)propanoic acid Product Details. Retrieved from

  • Rodionov, V. M. (1926). Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Journal of the American Chemical Society. (General reference for the reaction type).
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.[9] (Context for

    
    -amino acid applications).
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89908, 3-Ethoxybenzaldehyde. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-3-(3-ethoxyphenyl)propanoic acid is a synthetic amino acid derivative with a structure suggestive of neuromodulatory activity. While direct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a synthetic amino acid derivative with a structure suggestive of neuromodulatory activity. While direct research on this specific compound is limited, its structural analogy to γ-aminobutyric acid (GABA) and other centrally active 3-substituted propanoic acid derivatives points towards a potential mechanism of action within the GABAergic system. This guide synthesizes information from related compounds to propose a putative mechanism of action for 3-Amino-3-(3-ethoxyphenyl)propanoic acid and outlines a comprehensive experimental framework to elucidate its pharmacological profile. The primary hypothesis is that this compound acts as a modulator of GABAergic neurotransmission, potentially through interaction with GABA transporters or receptors.

Introduction: Structural Rationale for a GABAergic Hypothesis

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its system is a key target for therapeutics aimed at treating conditions such as epilepsy, anxiety, and neuropathic pain. The core structure of 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a 3-substituted propanoic acid, bears a significant resemblance to GABA. Furthermore, derivatives of 3-aminopropanoic acid have been explored as potential inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and are crucial in terminating its inhibitory signal[1][2].

The ethoxyphenyl group at the 3-position introduces a lipophilic moiety that could facilitate passage across the blood-brain barrier, a critical attribute for centrally acting drugs. The structural similarities with known GABA analogs like gabapentin and pregabalin, which are 3-alkylated GABA derivatives, further support the hypothesis of a CNS-targeted mechanism[3]. This guide will, therefore, focus on the putative action of 3-Amino-3-(3-ethoxyphenyl)propanoic acid as a modulator of the GABAergic system.

Proposed Mechanism of Action: Modulation of GABAergic Neurotransmission

Based on its structural characteristics, the primary hypothesized mechanism of action for 3-Amino-3-(3-ethoxyphenyl)propanoic acid is the modulation of GABAergic signaling. This could occur through one or more of the following pathways:

  • Inhibition of GABA Transporters (GATs): The compound may act as an inhibitor of one or more of the four known GABA transporters (GAT1, GAT2, GAT3, and BGT1). By blocking GABA reuptake, the compound would increase the concentration and duration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

  • Direct Interaction with GABA Receptors: It is plausible that the compound could act as an agonist or a positive allosteric modulator at GABAA or GABAB receptors, directly mimicking or enhancing the effects of GABA.

  • Modulation of GABA Synthesis or Metabolism: A less direct, yet possible, mechanism could involve the modulation of enzymes responsible for GABA synthesis (glutamic acid decarboxylase - GAD) or degradation (GABA transaminase - GABA-T).

The following sections will detail the experimental protocols necessary to investigate these potential mechanisms.

Experimental Protocols for Mechanistic Elucidation

A systematic approach is required to validate the hypothesized mechanism of action. The following experimental workflow is proposed:

In Vitro Characterization

Objective: To determine the binding affinity of 3-Amino-3-(3-ethoxyphenyl)propanoic acid to GABA transporters and receptors.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from cell lines expressing recombinant human GABA transporters (GAT1-3, BGT1) or GABA receptors (GABAA, GABAB).

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]tiagabine for GAT1, [³H]muscimol for GABAA receptors, [³H]baclofen for GABAB receptors) in the presence of increasing concentrations of 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Target Radioligand Reference Compound
GAT1[³H]tiagabineTiagabine
GAT2[³H]GABAδ-Aminolevulinic acid
GAT3[³H]GABA(S)-SNAP-5114
GABAA Receptor[³H]muscimolMuscimol
GABAB Receptor[³H]baclofenBaclofen

Objective: To assess the functional activity of 3-Amino-3-(3-ethoxyphenyl)propanoic acid at GABA transporters and receptors.

Protocol for GAT Inhibition:

  • Cell Culture: Use HEK293 cells stably expressing one of the human GABA transporters.

  • GABA Uptake Assay: Pre-incubate the cells with varying concentrations of 3-Amino-3-(3-ethoxyphenyl)propanoic acid. Initiate GABA uptake by adding [³H]GABA.

  • Termination and Measurement: Terminate the uptake after a defined period and measure the intracellular radioactivity.

  • Analysis: Calculate the IC₅₀ for the inhibition of GABA uptake.

Protocol for GABA Receptor Modulation (Electrophysiology):

  • Cell Preparation: Utilize Xenopus oocytes or mammalian cell lines expressing recombinant GABAA or GABAB receptors.

  • Two-Electrode Voltage Clamp: Clamp the cell membrane potential and apply GABA to elicit a current.

  • Compound Application: Co-apply 3-Amino-3-(3-ethoxyphenyl)propanoic acid with GABA to determine if it modulates the GABA-evoked current (potentiation would suggest positive allosteric modulation). To test for direct agonism, apply the compound in the absence of GABA.

  • Data Analysis: Quantify the change in current amplitude and duration.

Ex Vivo and In Vivo Evaluation

Objective: To investigate the effect of the compound on synaptic transmission in a more physiologically relevant context.

Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.

  • Recording: Perform whole-cell patch-clamp recordings from neurons to measure inhibitory postsynaptic currents (IPSCs).

  • Compound Perfusion: Bath-apply 3-Amino-3-(3-ethoxyphenyl)propanoic acid and observe changes in the frequency, amplitude, and decay kinetics of spontaneous or evoked IPSCs. An increase in IPSC duration would be consistent with GAT inhibition.

Objective: To assess the physiological effects of the compound in animal models of CNS disorders.

Protocol:

  • Animal Models: Utilize established rodent models relevant to GABAergic dysfunction, such as:

    • Pentylenetetrazol (PTZ)-induced seizure model: To assess anticonvulsant activity.

    • Formalin test or Chronic Constriction Injury (CCI) model: To evaluate analgesic effects in inflammatory and neuropathic pain.

    • Elevated Plus Maze or Open Field Test: To investigate anxiolytic-like effects.

  • Drug Administration: Administer 3-Amino-3-(3-ethoxyphenyl)propanoic acid via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Assessment: Quantify relevant behavioral parameters (e.g., seizure latency and severity, paw licking/lifting time, time spent in open arms of the maze).

Visualization of Proposed Mechanism and Workflow

Proposed Signaling Pathway

GABASignaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GAT->GABA_vesicle Reuptake GABA_R GABA Receptor (GABA_A / GABA_B) Ion_Channel Ion Channel (Cl- or K+) GABA_R->Ion_Channel Activation Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Ion Flux GABA_synapse->GAT GABA_synapse->GABA_R Binding Compound 3-Amino-3-(3-ethoxyphenyl) propanoic acid Compound->GAT Inhibition (Hypothesized) Compound->GABA_R Modulation (Hypothesized)

Caption: Hypothesized mechanism of action of 3-Amino-3-(3-ethoxyphenyl)propanoic acid in the GABAergic synapse.

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Binding Radioligand Binding Assays (GATs, GABA Receptors) Functional Functional Assays (GABA Uptake, Electrophysiology) Binding->Functional Confirm Target Interaction Slices Brain Slice Electrophysiology (IPSC Recordings) Functional->Slices Validate in Native Tissue Behavior Behavioral Models (Seizures, Pain, Anxiety) Slices->Behavior Predict Physiological Effect End Mechanism of Action Elucidation Behavior->End Start Hypothesis Generation Start->Binding

Caption: A stepwise experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action of 3-Amino-3-(3-ethoxyphenyl)propanoic acid remains to be definitively established, its structural features strongly suggest a role as a modulator of the GABAergic system. The experimental framework outlined in this guide provides a comprehensive and logical pathway for investigating its potential as a novel CNS therapeutic. Through a combination of in vitro, ex vivo, and in vivo studies, the binding profile, functional activity, and physiological effects of this compound can be systematically elucidated, paving the way for further drug development efforts.

References

  • Chem-Impex. (n.d.). 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • ACS Publications. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

  • ACS Publications. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

  • MDPI. (2023). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]

  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • ICC Chemical Corporation. (n.d.). (3R)-3-Amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubMed. (2002). 3-substituted GABA analogs with central nervous system activity: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • PubMed. (1984). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Retrieved from [Link]

Sources

Foundational

In silico modeling of 3-Amino-3-(3-ethoxyphenyl)propanoic acid interactions

Topic: Computational Profiling and Interaction Dynamics of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Structural Biologis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Profiling and Interaction Dynamics of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a


-amino acid derivative (specifically a 

-homophenylalanine analog) characterized by a meta-ethoxy substitution on the aromatic ring. This structural motif presents unique opportunities in peptidomimetic drug design, particularly for increasing proteolytic stability and inducing specific secondary structures (e.g.,

-helices or sheets) that natural

-amino acids cannot achieve.

This guide provides a rigorous in silico framework for modeling this compound. It addresses the dual nature of the molecule: as a standalone fragment in Fragment-Based Drug Discovery (FBDD) and as a non-standard residue in peptidomimetic engineering. We focus on overcoming the specific challenges of modeling


-backbone flexibility and the electronic effects of the meta-ethoxy substituent.

Chemical Space & Conformational Analysis (QM)

Before docking or dynamic simulation, the conformational landscape of the 3-ethoxyphenyl moiety must be established using Quantum Mechanics (QM). Standard force fields often poorly estimate the rotational barriers of the ethoxy group and the


 (N-C

-C

-C) torsion angle of the

-backbone.
The Electronic Environment

The meta-ethoxy group introduces an inductive electron-withdrawing effect (


) and a resonance electron-donating effect (

) on the phenyl ring. In a biological context, this alters the quadrupole moment of the aromatic ring, potentially influencing

-

stacking interactions (e.g., with Tryptophan or Phenylalanine residues in a binding pocket).
Protocol: DFT-Based Conformational Scanning

To ensure accurate starting geometries, you must perform a Relaxed Potential Energy Surface (PES) scan.

  • Objective: Determine the global minimum of the ethoxy rotation and the

    
    -backbone folding.
    
  • Methodology:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: DFT with dispersion correction is mandatory to capture the intramolecular interactions between the ethoxy tail and the backbone. Use

      
      B97X-D / 6-311++G(d,p) .
      
    • Solvation: IEFPCM (Implicit Solvation) utilizing water (

      
      ) to mimic physiological conditions.
      

Key Insight: Watch for the "folded" vs. "extended" states.


-amino acids often adopt a gauche conformation around the C

-C

bond, which is critical for recognizing specific receptor sub-pockets (e.g., in DPP-IV inhibitors).

Force Field Parameterization (MD Preparation)

Standard protein force fields (AMBER ff14SB, CHARMM36m) do not contain parameters for 3-Amino-3-(3-ethoxyphenyl)propanoic acid. Using generic parameters (GAFF) for a peptidomimetic residue often leads to trajectory instability. You must generate a custom residue topology.

Workflow: Custom Residue Parameterization

The following diagram illustrates the self-validating workflow for generating the topology file (e.g., .lib or .rtp).

ParameterizationWorkflow QM_Opt QM Geometry Opt (Gaussian/ORCA) ESP_Calc ESP Potential Calc (HF/6-31G*) QM_Opt->ESP_Calc Optimized Coords RESP_Fit RESP Charge Fitting (Antechamber) ESP_Calc->RESP_Fit Electrostatic Potential Atom_Type Atom Typing (GAFF2/AMBER) RESP_Fit->Atom_Type Partial Charges Lib_Gen Library Generation (tleap/ParmEd) Atom_Type->Lib_Gen Bond/Angle Params Validation Validation: Compare MM vs QM Energy Lib_Gen->Validation Single Point Energy Validation->Lib_Gen If Error < 2 kcal/mol

Figure 1: Automated workflow for generating force field parameters for non-standard amino acids.

Step-by-Step Protocol
  • Capping: Cap the N-terminus with Acetyl (ACE) and C-terminus with N-Methyl (NME) to mimic the peptide bond environment during charge calculation.

  • Charge Calculation: Calculate the Electrostatic Potential (ESP) at the HF/6-31G* level (standard for AMBER compatibility).

  • RESP Fitting: Use the Restrained Electrostatic Potential (RESP) method to fit partial charges. Ensure the net charge on the backbone atoms (N, H, C, O) mimics standard backbone charges to prevent boundary artifacts when linking to standard residues.

  • Atom Typing: Assign GAFF2 atom types. Pay special attention to the ether oxygen (os type in GAFF) to ensure correct bond angles.

Molecular Docking & Interaction Dynamics

The 3-ethoxyphenyl group is bulky. Rigid receptor docking will likely fail. You must employ Induced Fit Docking (IFD) or Ensemble Docking to account for the steric clash potential of the ethoxy group.

Target Selection Context

This molecule is frequently modeled against:

  • Integrins (e.g.,

    
    ):  As an RGD mimetic component.
    
  • DPP-IV: As a scaffold fitting into the S1 or S2 hydrophobic pockets.

Docking Protocol (AutoDock Vina / Glide)
  • Grid Generation: Center the grid box on the active site but extend dimensions by 5Å to accommodate the flexible ethoxy tail.

  • Ligand Flexibility: Set the phenyl-ethoxy bond as rotatable. Set the C

    
    -C
    
    
    
    bond as rotatable.
  • Constraints: If modeling as a peptidomimetic, apply a distance constraint (hydrogen bond) between the backbone NH and the receptor carbonyls if a specific secondary structure (

    
    -turn) is hypothesized.
    
Interaction Fingerprinting

Post-docking, analyze the specific contacts:

  • Hydrophobic Enclosure: The ethoxy group should ideally sit in a lipophilic sub-pocket.

  • Cation-

    
    :  Check if the phenyl ring stacks with Arg or Lys residues.
    

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the ethoxy group remains buried or becomes solvent-exposed (which would decrease binding affinity).

Simulation Setup
  • Engine: GROMACS or AMBER.

  • Water Model: TIP3P or OPC (OPC is better for intrinsically disordered regions).

  • Time Scale: Minimum 100 ns.

    
    -peptides fold slower than 
    
    
    
    -peptides; convergence may require longer times.
Analysis Pipeline (MMPBSA)

To quantify the binding free energy (


), use the MM/PBSA method.

MDPipeline Complex_Prep Complex Solvation & Ionization Minimization Energy Minimization (Steepest Descent) Complex_Prep->Minimization Equilibration Equilibration (NVT -> NPT) Minimization->Equilibration Production Production Run (100ns, 300K) Equilibration->Production Cluster Clustering Analysis (RMSD-based) Production->Cluster Extract Rep. Frames FreeEnergy MMPBSA Calculation (Binding Energy) Cluster->FreeEnergy Calculate dG

Figure 2: Molecular Dynamics and Free Energy Calculation Pipeline.

Physicochemical Profiling (ADMET)

The ethoxy substitution significantly alters the lipophilicity compared to the parent 3-amino-3-phenylpropanoic acid.

Table 1: Predicted Physicochemical shifts due to 3-Ethoxy substitution

PropertyParent Scaffold3-Ethoxy DerivativeImpact on Drug Design
LogP (Lipophilicity) ~1.2~2.1Improved membrane permeability; higher BBB penetration potential.
TPSA (Polar Surface Area) 63.3 Ų72.5 ŲSlight increase; still well within "Rule of 5" (<140 Ų).
Rotatable Bonds 35Increased entropic penalty upon binding; requires tighter pocket fit.
Metabolic Stability HighModerateEthoxy group is a site for O-dealkylation by CYP450 enzymes.

Guidance: When optimizing this lead, monitor the Ligand Efficiency (LE) . The added mass of the ethoxy group must be justified by a significant gain in binding enthalpy (e.g., >1.5 kcal/mol gain) to maintain efficiency.

References

  • Wang, X.[1] & Li, W. (2020).[1][2] Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences. [Link]

  • Raveh, B., et al. (2011). FlexPepDock: ab initio peptide docking with high-resolution flexibility modeling. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs.[3] Journal of Computational Chemistry. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-3-(3-ethoxyphenyl)propanoic Acid: Synthesis, Properties, and Future Research Directions

Abstract This technical guide provides a comprehensive overview of 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a beta-amino acid with potential applications in pharmaceutical and chemical research. Due to the limited speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a beta-amino acid with potential applications in pharmaceutical and chemical research. Due to the limited specific historical and application data for this compound, this guide focuses on its chemical identity, plausible synthetic routes derived from established methodologies for analogous 3-arylpropanoic acids, and its physicochemical properties. By examining related compounds, this document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this molecule.

Introduction: The Significance of Substituted β-Amino Acids

β-amino acids are structural isomers of α-amino acids, featuring the amino group on the second carbon atom from the carboxyl group. This structural distinction imparts unique conformational properties, making them valuable building blocks in medicinal chemistry. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt well-defined secondary structures, such as helices and sheets.[1][2] These characteristics have led to their investigation in the development of novel therapeutics, including peptidomimetics and other bioactive compounds.[1][2]

The subject of this guide, 3-Amino-3-(3-ethoxyphenyl)propanoic acid, is a derivative of 3-amino-3-phenylpropanoic acid, featuring an ethoxy substitution on the meta position of the phenyl ring. While specific research on this compound is sparse, its structural motifs suggest potential for biological activity and utility as a synthetic intermediate.

Physicochemical Properties and Identification

PropertyValueSource
CAS Number 299167-74-1BLDpharm[3]
Molecular Formula C₁₁H₁₅NO₃BLDpharm[3]
Molecular Weight 209.24 g/mol BLDpharm[3]
SMILES Code O=C(O)CC(N)C1=CC=CC(OCC)=C1BLDpharm[3]
Storage Keep in dark place, inert atmosphere, room temperatureBLDpharm[3]

Safety Information:

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
WarningH302-H315-H319-H335P261-P280-P301+P312-P302+P352-P305+P351+P338

(Data sourced from BLDpharm)[3]

Plausible Synthetic Routes

The synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid can be approached through several established methods for the preparation of 3-amino-3-arylpropanoic acids. The selection of a specific route would depend on factors such as starting material availability, desired scale, and stereochemical control.

One-Pot Three-Component Reaction

A facile and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is a one-pot, three-component reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[4][5] This approach is advantageous due to its operational simplicity and the direct formation of the β-amino acid core.[4]

The proposed synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid via this method would utilize 3-ethoxybenzaldehyde as the starting material.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-Ethoxybenzaldehyde D One-Pot Condensation A->D B Malonic Acid B->D C Ammonium Acetate C->D E 3-Amino-3-(3-ethoxyphenyl)propanoic acid D->E Ethanol, Reflux G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Mannich-Type Reaction cluster_step3 Step 3: Hydrolysis A 3-Ethoxybenzaldehyde C Imine Intermediate A->C B Amine (e.g., Ammonia) B->C F Protected β-Amino Ester C->F D Ketene Silyl Acetal D->F E Lewis Acid Catalyst E->F G Hydrolysis (Acid or Base) F->G H 3-Amino-3-(3-ethoxyphenyl)propanoic acid G->H

Sources

Foundational

Technical Guide: Safe Handling and Utilization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Executive Summary This technical guide provides a comprehensive framework for the safe handling, storage, and experimental utilization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1). As a -amino acid deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the safe handling, storage, and experimental utilization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1). As a


-amino acid derivative, this compound presents unique physicochemical challenges—specifically regarding zwitterionic behavior, electrostatic charging, and hygroscopicity—that distinguish it from standard organic intermediates.

While acute toxicity data for this specific isomer is limited, this guide applies the Precautionary Principle , categorizing the substance as a potential Irritant and Harmful agent (GHS Category 4). The protocols below are designed to ensure data integrity in drug development workflows (e.g., peptidomimetic synthesis) while maximizing operator safety.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the structural properties is the first step in designing a safe handling protocol. The presence of both an amino group and a carboxylic acid suggests this molecule exists primarily as a zwitterion in the solid state, influencing its solubility and melting behavior.

PropertyDataTechnical Note
IUPAC Name 3-Amino-3-(3-ethoxyphenyl)propanoic acid

-amino acid scaffold
CAS Number 299167-74-1 Unique identifier for the 3-ethoxy isomer
Molecular Formula C

H

NO

Molecular Weight 209.24 g/mol
Physical State Solid (Powder/Crystalline)Prone to electrostatic clumping
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, DCM) due to polarity
pKa (Predicted) ~3.6 (COOH), ~9.8 (NH

)
Exists as zwitterion at neutral pH

Hazard Identification & Safety Profile (GHS)

In the absence of compound-specific toxicology reports from major agencies (e.g., NTP, IARC), we extrapolate hazards based on structural analogs (phenylalanine derivatives and substituted anilines).

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

The "Unknown Toxicity" Rule

In drug discovery, novel intermediates must be treated as if they possess the toxicity of their most hazardous moiety. For this compound, the metabolic cleavage of the ethoxy group could theoretically yield phenolic metabolites; therefore, avoid all mucosal contact.

Storage & Stability Protocols

The integrity of


-amino acids is often compromised not by decomposition, but by physical changes (caking) and hydration.
  • Hygroscopicity Management: Store under an inert atmosphere (Argon or Nitrogen) if possible. The zwitterionic lattice is highly susceptible to absorbing atmospheric moisture, which alters the effective molecular weight during weighing.

  • Temperature: Store at 2–8°C (Refrigerated). Allow the container to equilibrate to room temperature before opening to prevent condensation on the solid.

  • Container: Amber glass vials with PTFE-lined caps are required to prevent light degradation and plasticizer leaching.

Operational Handling Protocols

Protocol A: Precision Weighing (Anti-Static)

Context: Amino acids often carry significant static charge, causing powder to "jump" or cling to spatulas, leading to mass balance errors and contamination.

  • Environment: Use a localized ionizing bar or anti-static gun inside the weighing enclosure.

  • Tools: Use high-density polyethylene (HDPE) or metal weighing boats. Avoid glass weighing boats if static is observed.

  • Technique: Do not tap the spatula against the vial rim. Use a "pour and tap" method or a micro-spatula to transfer.

Protocol B: Solubilization for Bioassays

Context: Achieving a true solution is critical for IC50/EC50 accuracy.

  • Solvent Choice: Start with DMSO (Dimethyl sulfoxide).

    • Why? It disrupts the strong intermolecular hydrogen bonding of the zwitterionic crystal lattice.

  • Step-wise Dissolution:

    • Add 100% of calculated DMSO volume.

    • Vortex for 30 seconds.

    • Sonicate at 35 kHz for 2 minutes if visual particulates remain.

    • Validation: Inspect against a dark background. If "schlieren" lines (swirls) are visible, mixing is incomplete.

Handling Workflow Visualization

HandlingWorkflow Start Start: Solid Reagent Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate StaticCheck Static Charge Check Equilibrate->StaticCheck Ionizer Apply Ionizing Bar/Gun StaticCheck->Ionizer High Static Weighing Weigh in Fume Hood (Draft Shield On) StaticCheck->Weighing Low Static Ionizer->Weighing Dissolve Dissolution (DMSO/MeOH) Weighing->Dissolve QC Visual QC (Check Clarity) Dissolve->QC QC->Dissolve Particulates (Sonicate) Use Proceed to Assay/Synthesis QC->Use Clear

Figure 1: Logic flow for handling zwitterionic solids to ensure mass accuracy and safety.

Emergency Response & Exposure Control

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: HEPA filter if handling large quantities (>10g) to capture fine dust.

PPE Requirements[5][6][7][8][9][10]
  • Gloves: Nitrile (0.11 mm minimum thickness). Double glove if dissolving in DMSO, as DMSO permeates nitrile and carries the solute through the skin.

  • Eyes: Chemical safety goggles (ANSI Z87.1).

  • Respiratory: N95/P2 mask if handling outside a fume hood (not recommended).

Exposure Response Decision Tree

ExposureResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush Water (15m) 2. Remove Contacts 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing Inhale->ActionInhale Report Report to EHS & File Incident Report ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate response protocols for accidental exposure.

Synthesis & Application Context

Understanding why this compound is used helps researchers anticipate downstream risks.

Primary Application: Peptidomimetics This compound is a


-amino acid. Unlike natural 

-amino acids,

-peptides form stable secondary structures (helices, sheets) that are resistant to enzymatic degradation by proteases.
  • Implication: If this compound is incorporated into a bioactive molecule, the resulting drug candidate may have a significantly longer half-life in metabolic systems than standard peptides.

Secondary Application: Chiral Resolution The compound is often used as a racemate or enantiopure building block.

  • Implication: Ensure you are using the correct enantiomer (R vs S) for your specific pathway, as biological activity (and toxicity) often resides in a single enantiomer.

References

  • PubChem. (2024). Compound Summary: 3-Amino-3-(4-ethoxyphenyl)propanoic acid (Isomer Analog). Retrieved from [Link]

Sources

Exploratory

Commercial suppliers of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Executive Summary 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1) is a specialized -amino acid building block used primarily in the synthesis of peptidomimetics, integrin inhibitors, and bioactive macrocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1) is a specialized


-amino acid building block used primarily in the synthesis of peptidomimetics, integrin inhibitors, and bioactive macrocycles. Unlike its 

-amino acid counterparts, this molecule confers proteolytic stability to peptide backbones, making it a high-value target for drug discovery campaigns.

This guide serves as a technical dossier for sourcing, validating, and handling this compound. It addresses the scarcity of the meta-substituted isomer compared to the more common para-isomer and provides a robust framework for "Make vs. Buy" decisions.

Part 1: Chemical Identity & Technical Profile

Before engaging suppliers, it is critical to establish a rigid technical specification to avoid isomer confusion (specifically meta vs. para substitution).

ParameterSpecification
Chemical Name 3-Amino-3-(3-ethoxyphenyl)propanoic acid
CAS Number 299167-74-1 (Racemic)
Molecular Formula

Molecular Weight 209.24 g/mol
Structure

-Phenylalanine derivative with a 3-ethoxy group
Stereochemistry Typically supplied as a racemate unless (R) or (S) is specified.[1][2][3]
Key Impurities 3-Ethoxybenzaldehyde (starting material), Malonic acid derivatives, Regioisomers (ortho/para).

Part 2: Commercial Sourcing Landscape

The market for 3-Amino-3-(3-ethoxyphenyl)propanoic acid is categorized as "Tier 2" (Specialty Fine Chemical). It is not a bulk commodity.[2][4] Sourcing requires a strategic approach to avoid long lead times associated with "Make-on-Demand" status.

Supplier Tier Analysis
  • Direct Catalog Suppliers (Tier 1):

    • BLD Pharm: Currently the most reliable source listing the specific CAS 299167-74-1 with stock potential.

    • Combi-Blocks: A primary manufacturer of boronic acids and indole derivatives; often holds stock of such

      
      -amino acids or precursors for rapid synthesis.
      
  • Aggregators (Tier 2):

    • eMolecules / MolPort: These platforms list the compound but often route orders to Tier 1 suppliers or custom synthesis labs. Use these for price comparison but be wary of "ghost stock" (listings that trigger a synthesis order).

  • Custom Synthesis (Tier 3):

    • If enantiopure material (R or S) is required, custom synthesis via Enamine or WuXi AppTec is recommended, as catalog items are predominantly racemic.

Sourcing Decision Matrix

SourcingStrategy Start Requirement Definition IsChiral Is Enantiopure (R/S) Required? Start->IsChiral CheckStock Check Tier 1 Stock (BLD Pharm, Combi-Blocks) IsChiral->CheckStock No (Racemic OK) IsChiral->CheckStock Yes (Resolution Capable) CustomSyn Initiate Custom Synthesis (Enamine/WuXi) IsChiral->CustomSyn Yes (High Purity) IsStock In Stock? CheckStock->IsStock BuyCatalog Purchase Catalog Grade (Racemic) IsStock->BuyCatalog Yes IsStock->CustomSyn No ChiralRes Perform In-House Chiral Resolution BuyCatalog->ChiralRes If Chiral Needed & In-House Capable

Figure 1: Decision tree for procuring 3-Amino-3-(3-ethoxyphenyl)propanoic acid based on stereochemical requirements and stock availability.

Part 3: Synthetic Route & Impurity Profiling

Understanding the synthesis is mandatory for interpreting the Certificate of Analysis (CoA). The commercial route typically follows the Rodionov Reaction , which dictates the impurity profile.

Reaction: 3-Ethoxybenzaldehyde + Malonic Acid + Ammonium Acetate


 Product

Critical Impurities to Monitor:

  • 3-Ethoxybenzaldehyde: Unreacted starting material. Detectable via aldehyde proton in NMR (~10 ppm).

  • Cinnamic Acid Derivative: Result of Knoevenagel condensation without subsequent amination.

  • Decarboxylated Amines: Result of thermal degradation during aggressive drying.

SynthesisFlow Aldehyde 3-Ethoxybenzaldehyde Rodionov Rodionov Reaction (Condensation/Reduction) Aldehyde->Rodionov Malonic Malonic Acid Malonic->Rodionov Ammonium NH4OAc Ammonium->Rodionov Crude Crude Beta-Amino Acid Rodionov->Crude Impurity1 Impurity: Cinnamic Acid deriv. Rodionov->Impurity1 Side Rxn Purification Crystallization / Ion Exchange Crude->Purification Final Pure 3-Amino-3-(3-ethoxyphenyl) propanoic acid Purification->Final

Figure 2: Synthetic pathway illustrating the origin of key impurities.

Part 4: Quality Assurance & Validation Protocols

Do not rely solely on the supplier's CoA. The following self-validating protocols ensure the material meets the stringent requirements of drug development.

Identity Verification (NMR)
  • Solvent:

    
     with 
    
    
    
    (to solubilize the zwitterion) or
    
    
    with
    
    
    .
  • Diagnostic Signals:

    • Triplet (t): ~1.3 ppm (Methyl of ethoxy group).

    • Quartet (q): ~4.0 ppm (Methylene of ethoxy group).

    • Triplet (t): ~4.2–4.5 ppm (Chiral

      
      -proton).
      
    • Multiplet: ~2.5–2.7 ppm (

      
      -protons, diastereotopic).
      
Chiral Purity Analysis (HPLC)

If an enantiomer is claimed, use the following method.


-amino acids are difficult to separate on standard columns due to their zwitterionic nature.
  • Column: Chirobiotic T (Teicoplanin bonded phase) or Crownpak CR(+).

  • Mobile Phase: Methanol:Water (80:20) with 0.1% Triethylamine and 0.1% Acetic Acid.

  • Mode: Polar Ionic Mode.

  • Rationale: The macrocyclic glycopeptide (Teicoplanin) provides excellent selectivity for free

    
    -amino acids without derivatization.
    
Quantitative Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

Part 5: Handling & Storage

  • Hygroscopicity:

    
    -amino acids can be hygroscopic. Store in a desiccator.
    
  • Stability: Stable at room temperature, but long-term storage should be at 4°C to prevent slow decarboxylation or oxidation of the ethoxy ether linkage.

  • Safety: Treat as a potential irritant (Skin/Eye). Standard PPE required.

References

  • Péter, A., et al. (2001).

    
    -amino acid analogues. Journal of Chromatography A. Retrieved October 25, 2023, from [Link]
    
  • ZINC Database. (2005).[2] ZINC00266181 Entry.[2] Retrieved October 25, 2023, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid , a vital -amino acid scaffold used in the development of peptidomimetics and integ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid , a vital


-amino acid scaffold used in the development of peptidomimetics and integrin inhibitors.

While enantioselective routes (e.g., enzymatic resolution or asymmetric hydrogenation) exist, they often require expensive chiral catalysts or prolonged optimization. This guide focuses on the Rodionov reaction , a thermodynamic "one-pot" condensation of 3-ethoxybenzaldehyde, malonic acid, and ammonium acetate. This method is selected for its atom economy, operational simplicity, and high reliability in generating the racemic zwitterionic scaffold, which can subsequently be resolved if enantiopurity is required.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an aromatic aldehyde with malonic acid in the presence of an ammonia source. The reaction proceeds through an imine intermediate formed in situ, followed by a Knoevenagel-type condensation and subsequent decarboxylation.

reaction-pathway

RodionovPathway Aldehyde 3-Ethoxybenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine EtOH, Reflux Malonic Malonic Acid Malonic->Imine EtOH, Reflux Ammonium Ammonium Acetate Ammonium->Imine EtOH, Reflux Dicarboxylic 3-Amino-3-aryl dicarboxylic acid Imine->Dicarboxylic Michael Addn. Product 3-Amino-3-(3-ethoxyphenyl) propanoic acid Dicarboxylic->Product Decarboxylation (-CO2) Byproducts CO2 + H2O Dicarboxylic->Byproducts

Figure 1: Mechanistic pathway of the Rodionov condensation yielding the


-amino acid.

Materials & Equipment

Reagents Table
ReagentCASMW ( g/mol )Equiv.Role
3-Ethoxybenzaldehyde 1721-26-2150.171.0Limiting Reagent
Malonic Acid 141-82-2104.061.1Carboxyl Source
Ammonium Acetate 631-61-877.082.0Amine Source/Buffer
Ethanol (99.5% Absolute) 64-17-546.07SolventMedium
Acetic Acid (Glacial) 64-19-760.05Cat.pH Adjustment
Equipment Requirements
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 2-neck geometry.

  • Temperature Control: Oil bath with magnetic stirrer/hotplate (Target: 80–85 °C).

  • Condenser: Reflux condenser (Liebig or Dimroth) with N2 inlet.

  • Filtration: Büchner funnel, vacuum pump, and Whatman No. 1 filter paper.

Experimental Protocol

Phase 1: Condensation Reaction
  • Setup: Equip a 250 mL 2-neck RBF with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen for 5 minutes.

  • Charging: Add 3-Ethoxybenzaldehyde (15.0 g, 100 mmol) and Malonic acid (11.4 g, 110 mmol) to the flask.

  • Solvation: Add Ethanol (80 mL). Stir until solids are mostly dissolved.

  • Ammonium Addition: Add Ammonium acetate (15.4 g, 200 mmol) in a single portion.

    • Note: The reaction is endothermic; a slight temperature drop is normal.

  • Reflux: Heat the mixture to a vigorous reflux (internal temp ~78 °C). Maintain reflux for 8–12 hours .

    • Checkpoint: The solution will turn from clear/pale yellow to deep amber. Evolution of CO₂ gas (bubbling) indicates decarboxylation is proceeding.

Phase 2: Isolation & Purification
  • Precipitation: Remove the flask from heat and allow it to cool to room temperature.

    • Observation: The product, being zwitterionic, is less soluble in cold ethanol and should begin to crystallize as a white/off-white solid.

    • Troubleshooting: If no precipitate forms after 2 hours, reduce solvent volume by 30% via rotary evaporation and place in a -20 °C freezer overnight.

  • Filtration: Collect the crude solid via vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted aldehyde and colored impurities. Follow with diethyl ether (2 x 20 mL) to expedite drying.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of hot water/ethanol (1:1 ratio) at 70 °C.

    • Allow to cool slowly to room temperature, then 4 °C.

    • Filter the purified crystals.

Phase 3: Characterization
  • Yield: Expected range 55–70%.

  • Appearance: White crystalline powder.

  • Melting Point: ~218–220 °C (decomposition).

workflow-diagram

Workflow Start Start: Reagent Mixing Reflux Reflux (8-12h, 80°C) Monitor CO2 evolution Start->Reflux Cool Cool to RT (Induce Crystallization) Reflux->Cool Check Precipitate Formed? Cool->Check Evap Reduce Vol (30%) Chill to -20°C Check->Evap No Filter Vacuum Filtration Check->Filter Yes Evap->Filter Wash Wash: Cold EtOH + Et2O Filter->Wash Recryst Recrystallize (H2O:EtOH 1:1) Wash->Recryst Final Pure Product (White Solid) Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target


-amino acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these standard parameters.

1H NMR (400 MHz, D2O/NaOD)
  • 
     7.1–6.7 ppm (m, 4H):  Aromatic protons (look for the meta-substitution pattern).
    
  • 
     4.2 ppm (t, 1H):  The 
    
    
    
    -CH proton (chiral center). This signal confirms the formation of the C-N bond.
  • 
     3.9 ppm (q, 2H):  Methylene of the ethoxy group (-O-CH2 -CH3).
    
  • 
     2.4–2.6 ppm (m, 2H):  The 
    
    
    
    -CH2 protons adjacent to the carboxylate.
  • 
     1.2 ppm (t, 3H):  Methyl of the ethoxy group.
    
Mass Spectrometry (ESI+)
  • [M+H]+: Calculated: 210.11; Observed: 210.1 ± 0.2.

  • Fragmentation: Loss of NH3 (M-17) is a common fragmentation pathway for

    
    -amino acids.
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / No Precipitate High solubility of zwitterion in EtOH.The product is an amino acid.[1][2][3][4][5][6][7] Adjust pH to the isoelectric point (~pH 6.0-6.5) using dilute acetic acid to maximize precipitation.
Oily Product Impurities (cinnamic acid derivatives).Triturate the oil with diethyl ether or acetone. The amino acid is insoluble in these, while impurities will dissolve.
Yellow Coloration Oxidation of aldehyde or polymerization.Ensure N2 atmosphere during reflux. Recrystallize from water/ethanol with activated charcoal.

Safety & Handling

  • Ammonium Acetate: Hygroscopic. Store in a desiccator.

  • 3-Ethoxybenzaldehyde: Irritant. Use in a fume hood.

  • Product Handling: Treat as a bioactive intermediate. Use gloves and dust mask during weighing.

References

  • Rodionov Reaction Mechanism & Utility

    • Synthesis of

      
      -amino acids via the Rodionov reaction.[7]
      
    • Source: Organic Reactions, Vol 60.
  • Specific Analog Synthesis (p-Methoxy derivative)

    • (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid.[2]

    • Source: Organic Syntheses, Coll. Vol. 10, p.23 (2004).
  • General Review on

    
    -Amino Acids: 
    
    • Enantioselective Synthesis of -Amino Acids.
    • Source: Chemical Reviews, 2002, 102, 12, 4631–4666.
  • Commercial Reference & CAS Verification

    • 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS 299167-74-1).[8]

    • Source: BLD Pharm / Chemical Book.

Sources

Application

Analytical HPLC method for 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Application Note: Analytical HPLC Method for 3-Amino-3-(3-ethoxyphenyl)propanoic acid Executive Summary This guide details the analytical characterization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid , a critical

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical HPLC Method for 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Executive Summary

This guide details the analytical characterization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid , a critical ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acid building block used in the synthesis of peptidomimetics and integrin antagonists. Due to its zwitterionic nature and optical isomerism, this molecule presents specific chromatographic challenges.

This protocol provides two distinct methods:

  • Method A (Achiral): A robust Reversed-Phase (RP-HPLC) method for chemical purity and assay.

  • Method B (Chiral): A specialized method for determining Enantiomeric Excess (ee%), crucial for verifying stereochemical integrity in drug development.

Physicochemical Context & Strategy

Understanding the molecule is the prerequisite for separation.

  • Structure: A ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -phenylalanine derivative with a meta-ethoxy group.
    
  • Ionization (Zwitterion): Contains a basic amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and an acidic carboxyl (
    
    
    
    ).
    • At Neutral pH: Exists as a zwitterion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ), leading to poor retention and peak splitting on C18.
      
    • Strategy: We employ Acidic Suppression . By lowering the pH below 3.0, we protonate the carboxyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and the amine (
      
      
      
      ). The molecule becomes a distinct cation, interacting hydrophobically with the C18 chain via the ethoxy-phenyl moiety without ionic repulsion from the carboxylate.
Method Development Logic Flow

MethodLogic Start Target: 3-Amino-3-(3-ethoxyphenyl)propanoic acid Prop Analyze Properties: Zwitterionic, UV Active (Phenyl/Ethoxy) Start->Prop Decision Select Mode Prop->Decision RP Achiral (Purity) Decision->RP Chiral Chiral (Enantiomers) Decision->Chiral RP_Sol C18 Column + Acidic Buffer (pH 2.5) Suppress COO- ionization RP->RP_Sol Chiral_Sol Crown Ether Column (Crownpak) Specific for free amino acids Chiral->Chiral_Sol Result Robust Quantitation & ee% Determination RP_Sol->Result Chiral_Sol->Result

Figure 1: Decision matrix for selecting stationary phases based on ionization states.

Method A: Achiral RP-HPLC (Purity & Assay)[1]

Objective: Quantify chemical purity and identify process-related impurities (e.g., des-ethoxy analogs or regioisomers).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped silica reduces tailing caused by amine interactions with silanols.
Mobile Phase A 0.1% Phosphoric Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) in Water
Maintains pH ~2.1, keeping the carboxyl group protonated (

).
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for eluting the hydrophobic ethoxy-phenyl ring.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 210 nm (primary) & 265 nm (secondary)210 nm detects the amide/carboxyl backbone (high sensitivity); 265 nm is specific to the aromatic ether.
Injection Vol 5 - 10 µLDependent on concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic hold (polar impurities)
15.04060Linear Gradient
18.0595Wash (elute highly lipophilic dimers)
20.0595Hold Wash
20.1955Re-equilibration
25.0955End of Run

Sample Preparation: Dissolve 10 mg of sample in 20 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through a 0.22 µm PVDF filter.

Method B: Chiral Separation (Enantiomeric Excess)[1]

Objective: Separate the (R)- and (S)- enantiomers. Challenge: Free amino acids are difficult to separate on standard polysaccharide columns (OD/AD) without derivatization. Solution: Use a Crown Ether stationary phase, which forms a host-guest complex specifically with the primary ammonium group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) of the amino acid.
Chromatographic Conditions
ParameterSettingRationale
Column Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)Specifically designed for free amino acids. The chiral crown ether rings complex with the ammonium protons.
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (85:15 v/v)Acidic pH is mandatory to ensure the amine is fully protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) for complexation.
Flow Rate 0.4 mL/minLower flow rate required for 3.0 mm ID columns and to allow complexation kinetics.
Temperature 25°C (Control strictly)Chiral recognition is highly temperature-dependent. Lower T increases resolution but broadens peaks.
Detection UV @ 210 nm

Safety Note: If Perchloric acid is unavailable or restricted, 0.1% TFA (Trifluoroacetic acid) can be used, though resolution may slightly decrease.

Experimental Workflow & Validation

To ensure Data Integrity (ALCOA+ principles), follow this workflow.

Workflow Sample Sample Prep (0.5 mg/mL in 50% ACN) SystemSuit System Suitability (5 reps Standard) Sample->SystemSuit Verify System Injection Sample Injection SystemSuit->Injection Pass Criteria Data Data Processing (Integration & Calc) Injection->Data Report Final Report (Purity % / ee %) Data->Report

Figure 2: Standard Analytical Workflow.

System Suitability Criteria (Mandatory)

Before analyzing unknown samples, the system must pass these metrics using a standard reference material:

  • Precision: RSD of peak area < 2.0% (n=5 injections).

  • Tailing Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    . (If
    
    
    , replace column or increase buffer strength).
  • Resolution (

    
    ):  For Chiral Method, 
    
    
    
    between enantiomers.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting (Method A) pH too close to pKa (approx 3.5).Ensure Mobile Phase A is pH < 2.5 using Phosphoric Acid or TFA.
Retention Time Drift Temperature fluctuation or column equilibration.Use a column oven. Ensure 10 column volumes of equilibration between gradients.
No Chiral Separation (Method B) Amine not protonated.Verify Mobile Phase pH is < 2.0. Ensure sample is not dissolved in high pH diluent.
High Backpressure Precipitation of buffer in ACN.Never mix pure phosphate buffer with 100% ACN in lines. Premix if using isocratic, or ensure mixing chamber efficiency.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Daicel Chiral Technologies. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Amino Acids by HPLC.[1][2][3][4][5] Agilent Application Notes. Retrieved from [Link]

  • Kazusaki, M., et al. (2012). Validation of analytical procedures by HPLC: A review. Journal of Chromatography B. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-ethoxyphenyl)propanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Structural Characterization of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid via 1H and 13C NMR Spectroscopy

Application Note: AN-NMR-2025-04 [1] Executive Summary This application note details the structural elucidation of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: N/A for specific isomer, generic class -amino acids). As a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-2025-04

[1]

Executive Summary

This application note details the structural elucidation of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: N/A for specific isomer, generic class


-amino acids). As a 

-phenylalanine derivative, this molecule presents specific characterization challenges, including zwitterionic broadening, diastereotopic methylene protons, and specific meta-substitution patterns on the aromatic ring.

This guide provides a validated protocol for sample preparation, acquisition parameters, and detailed spectral assignment, serving as a standard for quality control (QC) and structural validation in drug development workflows.

Chemical Context & Challenges[2][3]

The target molecule consists of a propanoic acid backbone with a primary amine and a 3-ethoxyphenyl group attached at the


-position (C3).
Key Structural Features:
  • Chiral Center (C3): The

    
    -carbon is chiral. While this protocol applies to the racemic mixture, the presence of this center renders the adjacent 
    
    
    
    -protons (C2) diastereotopic , creating a complex ABX spin system rather than a simple doublet.
  • Zwitterionic Equilibrium: In neutral solution, the compound exists in equilibrium between the uncharged form and the zwitterion (

    
    ). This often results in broad, undefined exchangeable proton signals.
    
  • Meta-Substitution: The 3-ethoxy substitution creates a specific 1,3-disubstituted aromatic pattern distinct from ortho- or para-isomers.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and observation of exchangeable protons (NH/OH), DMSO-


  is the solvent of choice. 

may be used for solubility but will exchange labile protons, losing critical structural information.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Optional Additive: TFA-

    
     (Trifluoroacetic acid-d) or DCl.
    

Procedure:

  • Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

  • Dissolution: Add 600

    
    L of DMSO-
    
    
    
    . Vortex until fully dissolved.[1]
    • Note: If the sample is the free base and peaks are broad, add 1-2 drops of TFA-

      
       or DCl. This forces the amine into the 
      
      
      
      form, sharpening the backbone signals and stabilizing the exchangeable protons.
  • Transfer: Transfer to a 5 mm high-precision NMR tube.

  • Filtration (Optional): If the solution is cloudy (indicating inorganic salts), filter through a small plug of glass wool directly into the tube.

Instrument Parameters (400 MHz or higher recommended)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-2 to 12 ppm)240 ppm (-10 to 230 ppm)
Scans (NS) 16 – 641024 – 4096 (Concentration dependent)
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 sec (Critical for quaternary C)
Temperature 298 K (25°C)298 K (25°C)

Spectral Analysis & Assignment

1H NMR Characterization

The proton spectrum is defined by three distinct regions: the aliphatic backbone, the ethoxy substituent, and the aromatic region.

Representative Data (DMSO-


, 400 MHz): 
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Exchangeable 12.20Broad s1HCarboxylic Acid (-COOH). Often very broad.
Exchangeable 8.10 - 8.50Broad s3HAmmonium (-NH

). Visible if salt or acidified.
Ar-H (C2') 7.05Narrow t/s1HIsolated proton between ethoxy and alkyl group.
Ar-H (C5') 7.25t (J=8 Hz)1HMeta-proton, coupled to two neighbors.
Ar-H (C6') 6.95d (J=8 Hz)1HOrtho to alkyl, para to ethoxy.
Ar-H (C4') 6.85dd (J=8, 2 Hz)1HOrtho to ethoxy, para to alkyl. Shielded by alkoxy.

-CH (C3)
4.45m (dd)1HDeshielded by N and Ar ring. The chiral center.
Ethoxy (-OCH

-)
4.02q (J=7 Hz)2HCharacteristic quartet of ethoxy group.

-CH

(C2)
2.65 & 2.85dd (ABX)2HDiastereotopic. Distinct shifts due to C3 chirality.
Ethoxy (-CH

)
1.32t (J=7 Hz)3HCharacteristic triplet.

Critical Interpretation Note (The ABX System): Users often expect the


-protons (C2) to appear as a simple doublet. However, due to the adjacent chiral center at C3, the two protons at C2 are magnetically non-equivalent (

). They couple to each other (Geminal coupling,

Hz) and to the

-proton (Vicinal coupling,

Hz), resulting in two distinct "doublet of doublets" patterns.
13C NMR Characterization

The carbon spectrum confirms the backbone skeleton and the substitution pattern.

Carbon TypeShift (

, ppm)
Notes
Carbonyl (C1) ~172.0Carboxylic acid carbonyl.
Ar-C (C3') ~158.5Quaternary. Deshielded by Oxygen (Ipso).
Ar-C (C1') ~142.0Quaternary. Attached to alkyl chain (Ipso).
Ar-C (C5') ~129.5Meta-carbon.
Ar-C (C6') ~119.0
Ar-C (C4') ~114.0Shielded by ortho-ethoxy.
Ar-C (C2') ~113.0Shielded by ortho-ethoxy.
Ethoxy (-OCH

-)
~63.0

-CH (C3)
~51.5Methine carbon attached to N.

-CH

(C2)
~40.5Methylene carbon next to Carbonyl.
Ethoxy (-CH

)
~14.5

Structural Validation Logic (Diagrams)

Analytical Workflow

The following diagram outlines the decision matrix for sample preparation and acquisition to ensure data integrity.

NMR_Workflow Start Solid Sample (3-Amino-3-(3-ethoxyphenyl)propanoic acid) Solvent Dissolve in DMSO-d6 Start->Solvent Check Check Clarity/pH Solvent->Check Acidify Add TFA-d or DCl (Sharpen Exchangeables) Check->Acidify Broad Peaks/Zwitterion Acquire Acquire 1H & 13C (300K) Check->Acquire Clear Solution Acidify->Acquire Analysis Analyze Splitting (Focus on ABX) Acquire->Analysis

Figure 1: Decision tree for NMR sample preparation and acquisition optimization.

Connectivity & COSY Correlations

To confirm the structure, 2D COSY (Correlation Spectroscopy) is used to map proton neighbors. The diagram below visualizes the expected spin system networks.

COSY_Logic Ethoxy_Me Ethoxy CH3 (1.3 ppm) Ethoxy_CH2 Ethoxy O-CH2 (4.0 ppm) Ethoxy_Me->Ethoxy_CH2 Strong COSY Beta_CH Beta-CH (C3) (4.45 ppm) Alpha_CH2 Alpha-CH2 (C2) (2.65-2.85 ppm) Beta_CH->Alpha_CH2 Strong COSY (Vicinal) Ar_H2 Ar-H (C2') (Singlet-like) Beta_CH->Ar_H2 NOESY/HMBC (Spatial/Long-range) Ar_H6 Ar-H (C6') Beta_CH->Ar_H6 NOESY/HMBC Ar_H4 Ar-H (C4') Ar_H4->Ar_H2 Meta Coup. (Weak) Ar_H5 Ar-H (C5') Ar_H5->Ar_H4 Ortho Coup. Ar_H5->Ar_H6 Ortho Coup.

Figure 2: Expected COSY connectivity network. Arrows indicate scalar coupling observable in 2D NMR.

Troubleshooting & Impurity Analysis

Common impurities in the synthesis of


-amino acids (e.g., via Rodionov reaction or malonic acid condensation) include:
  • 3-Ethoxybenzaldehyde (Starting Material):

    • Marker: Aldehyde proton singlet at ~10.0 ppm.

    • Marker: Aromatic signals shifted slightly downfield compared to the product.

  • Cinnamic Acid Derivative (Elimination Byproduct):

    • If the amine is eliminated (deamination), a double bond forms (

      
      -unsaturation).
      
    • Marker: Two doublets (J ~16 Hz) in the 6.5 – 7.5 ppm region (alkene protons), distinct from the ABX pattern of the amino acid.

  • Residual Solvents:

    • Ethanol (from ethoxy formation or workup): Triplet at 1.06 ppm, Quartet at 3.44 ppm (in DMSO).

    • Isopropanol/Ethyl Acetate: Check standard solvent tables.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • Biosynth. (n.d.). (3R)-3-Amino-3-(2-ethoxyphenyl)propanoic acid hydrochloride (Analogous Reference).[4] Link[4]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General methodology for ABX systems and 2D NMR).
  • Reich, H. J. (2023). 13C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison / LibreTexts. Link

Sources

Application

Mass spectrometry analysis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid Abstract & Introduction 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1) is a -amino acid derivative of sign...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid

Abstract & Introduction

3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1) is a


-amino acid derivative of significant interest in medicinal chemistry.[1][2] Unlike natural 

-amino acids,

-amino acids possess an additional carbon atom in the backbone, conferring unique proteolytic stability to peptidomimetics.[1][2] The 3-ethoxyphenyl substitution enhances lipophilicity, influencing blood-brain barrier (BBB) permeability and receptor binding affinity.[1][2]

This application note details a rigorous LC-MS/MS protocol for the quantitation of this analyte in biological matrices (plasma/serum). We prioritize Mixed-Mode Cation Exchange (MCX) for sample preparation to eliminate matrix effects common in amino acid analysis, ensuring a robust, self-validating workflow suitable for regulated drug development environments (GLP/GCP).

Physicochemical Profile & MS/MS Strategy

Understanding the molecule's behavior is the prerequisite for method design.

PropertyValue / CharacteristicImpact on Method
Formula C

H

NO

MW: 209.24 g/mol
Ionization Zwitterionic (Amine + Carboxylic Acid)ESI Positive Mode is preferred due to the basic primary amine.[1][2]
LogP ~1.5 - 2.0 (Predicted)Moderately lipophilic due to the ethoxy-phenyl group; suitable for Reverse Phase (C18) chromatography.[1][2]
pKa ~3.5 (Acid), ~9.5 (Amine)Mobile phase pH must be acidic (< 3.[2]0) to keep the carboxylic acid protonated (neutral) and amine protonated (charged) for C18 retention.
Fragmentation Logic (MS/MS)

To select the optimal Multiple Reaction Monitoring (MRM) transitions, we analyze the bond dissociation energies:

  • Precursor Ion: [M+H]

    
     = 210.1 [1][2]
    
  • Primary Fragment (Quantifier): Neutral loss of Ammonia (NH

    
    , -17 Da).[1][2] This is the hallmark fragmentation of 
    
    
    
    -amino acids.[1][2]
    • Transition:210.1

      
       193.1 
      
  • Secondary Fragment (Qualifier): Combined loss of NH

    
     and the carboxylic moiety (HCOOH, -46 Da), resulting in a substituted styrene cation.[2]
    
    • Transition:210.1

      
       147.1 
      
  • Tertiary Fragment: Cleavage of the ethoxy group (loss of C

    
    H
    
    
    
    ) from the phenolic ring.

Experimental Protocol

Reagents & Standards
  • Analyte: 3-Amino-3-(3-ethoxyphenyl)propanoic acid (>98% purity).[1][2]

  • Internal Standard (IS):

    
    -Phenylalanine-d5 or stable isotope labeled analog.[1][2]
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).[1][2]

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein precipitation (PPT) is often too dirty for zwitterions, leading to ion suppression.[1][2] MCX leverages the amine's positive charge for orthogonal cleanup.

  • Loading: Aliquot 50

    
    L  plasma + 10 
    
    
    
    L
    IS working solution.[1][2]
  • Acidification: Add 200

    
    L  2% Formic Acid in water (pH ~2.5). Vortex.
    
  • Conditioning: Condition MCX plate (e.g., Waters Oasis MCX) with 1 mL MeOH then 1 mL Water.

  • Load Sample: Apply acidified sample at low vacuum.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).[1][2]

  • Wash 2: 1 mL 100% Methanol (removes neutral lipids/hydrophobics).[1][2]

  • Elution: Elute with 500

    
    L  5% NH
    
    
    
    OH in Methanol (releases the basic analyte).
  • Reconstitution: Evaporate to dryness (N

    
     stream, 40°C) and reconstitute in 100 
    
    
    
    L
    Mobile Phase A/B (90:10).
LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7

    
    m).[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve
0.00 5 Initial
0.50 5 Hold (Load)
3.00 90 Linear
3.50 90 Wash
3.60 5 Re-equilibrate

| 5.00 | 5 | End |[1][2]

Mass Spectrometry Parameters (Source: ESI+)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

  • Cone Voltage: 30 V (Optimized for MW 210)

  • Collision Energy:

    • 210.1

      
       193.1: 15 eV [1]
      
    • 210.1

      
       147.1: 25 eV 
      

Visualization of Workflow & Mechanism

Figure 1: Analytical Workflow & Logic

Caption: Step-by-step extraction and detection logic ensuring high specificity for the beta-amino acid target.

G cluster_0 Sample Preparation (MCX) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Acidify Acidify (pH 2.5) Protonate Amine (-NH3+) Plasma->Acidify Wash MCX Wash Steps Remove Proteins & Lipids Acidify->Wash Bind to MCX Elute Elute (5% NH4OH) Deprotonate to release Wash->Elute LC UHPLC Separation BEH C18 Column Elute->LC Inject ESI ESI(+) Ionization [M+H]+ = 210.1 LC->ESI Q2 CID Fragmentation Collision Cell ESI->Q2 Detect Detection (MRM) Quant: 193.1 | Qual: 147.1 Q2->Detect

[1][2]

Figure 2: Fragmentation Pathway

Caption: Proposed collision-induced dissociation (CID) pathway for 3-Amino-3-(3-ethoxyphenyl)propanoic acid.[1][2]

Frag Parent Precursor Ion [M+H]+ m/z 210.1 Frag1 Fragment 1 (Quant) [M+H - NH3]+ m/z 193.1 Parent->Frag1 - NH3 (17 Da) Low CE (15eV) Frag2 Fragment 2 (Qual) Styrene Cation m/z 147.1 Frag1->Frag2 - HCOOH (46 Da) High CE (25eV)

[1][2]

Data Analysis & Troubleshooting

Linearity & Range
  • Standard Curve: 1.0 ng/mL to 1000 ng/mL.[1][2]

  • Weighting: 1/x

    
     regression is recommended to prioritize accuracy at the Lower Limit of Quantitation (LLOQ).
    
Common Pitfalls
  • Peak Tailing: Beta-amino acids can interact with silanols on older silica columns.[1][2] Solution: Use "Hybrid Particle" (BEH/HSS) columns and ensure mobile phase ionic strength (0.1% Formic Acid is usually sufficient, but 5mM Ammonium Formate can be added if tailing persists).[2]

  • Carryover: The ethoxy group increases stickiness.[1][2] Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid.[2]

  • Isomer Interference: Ensure separation from

    
    -amino acid isomers (though less likely to be naturally present for this synthetic target). The C18 gradient from 5% to 90% is designed to separate positional isomers based on hydrophobicity.
    

References

  • Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2] Retrieved from [Link][2]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Khedr, A. (2008).[1][2] Fragmentation patterns of some beta-amino acids in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[1][2] (General reference for beta-amino acid fragmentation logic).

  • Waters Corporation. Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link][2]

Sources

Method

Protocol for derivatizing 3-Amino-3-(3-ethoxyphenyl)propanoic acid

An Application Guide and Protocol for the Chemical Derivatization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Chemical Derivatization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the chemical derivatization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a β-amino acid of interest in pharmaceutical and medicinal chemistry. The derivatization of this molecule is critical for a range of applications, including its incorporation into peptide structures, modification of its pharmacokinetic properties, and enabling sensitive analytical detection. This document outlines four key derivatization strategies targeting the primary amine and carboxylic acid functional groups: N-acylation for amine protection (Boc and Fmoc), C-terminal esterification for carboxyl protection, fluorescent labeling for analytical quantification (Dansyl Chloride and AQC), and chiral derivatization for enantiomeric separation (Marfey's Method). Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, methods for characterization, and a troubleshooting guide to ensure reliable and reproducible results for researchers in drug development and chemical synthesis.

Introduction: The Rationale for Derivatization

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center and both nucleophilic (amine) and acidic (carboxyl) functional groups, makes it a versatile building block. However, these same functional groups often require modification, or "derivatization," to facilitate specific applications.

The primary motivations for derivatizing this compound include:

  • Peptide Synthesis: To incorporate the β-amino acid into a peptide chain, its amine or carboxyl group must be selectively "protected" to prevent unwanted side reactions during peptide bond formation. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amine group.

  • Modulation of Physicochemical Properties: Esterification of the carboxylic acid can increase the lipophilicity of the molecule, potentially enhancing its membrane permeability and altering its pharmacokinetic profile.

  • Enabling Analytical Detection: Most amino acids, including this one, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Derivatization with a fluorescent tag introduces a reporter molecule, dramatically increasing detection sensitivity.[2][]

  • Chiral Resolution: As the molecule is chiral, separating and quantifying its enantiomers is often crucial for pharmacological studies. Chiral derivatizing agents (CDAs) react with the enantiomers to form diastereomers, which can then be separated on standard achiral chromatography columns.[4][5]

This guide provides validated, step-by-step protocols designed for practical laboratory application.

Physicochemical Properties of Starting Material

A clear understanding of the starting material is fundamental. The key properties of 3-Amino-3-(3-ethoxyphenyl)propanoic acid are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃-
Molecular Weight209.24 g/mol -
AppearanceWhite to off-white solidTypical
pKa (Strongest Acidic)~3.7-4.1 (Predicted)[6][7]
pKa (Strongest Basic)~10.1-10.3 (Predicted)[6]
SolubilitySoluble in aqueous acid/base, moderately soluble in polar organic solvents.General Knowledge

Protocol Suite 1: N-Acylation for Amine Group Protection

N-acylation is a cornerstone of peptide chemistry. The goal is to render the highly nucleophilic amine group unreactive by converting it into a stable amide (carbamate). This allows for selective reactions at the carboxylic acid terminus.

Protocol 1A: Boc Protection using Di-tert-butyl dicarbonate (Boc₂O)

Principle: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA). The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, typically in the presence of a mild base to neutralize the resulting acidic byproduct.

Sources

Application

Incorporation of 3-Amino-3-(3-ethoxyphenyl)propanoic acid into bioactive molecules

This guide details the technical incorporation of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1), a -phenylalanine derivative, into bioactive scaffolds. This residue is a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical incorporation of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1), a


-phenylalanine derivative, into bioactive scaffolds. This residue is a "privileged structure" in medicinal chemistry, offering proteolytic stability and unique 

-stacking vectors via the 3-ethoxy substituent.

[1]

Executive Summary & Chemical Rationale

The incorporation of


-amino acids like 3-Amino-3-(3-ethoxyphenyl)propanoic acid (hereafter 3-EtO- 

-Phe
) is a high-impact strategy in drug discovery. Unlike natural

-amino acids, this

-amino acid introduces a methylene group into the backbone, altering the hydrogen-bonding network and torsion angles.

Why this specific molecule?

  • Metabolic Stability: The

    
    -backbone is unrecognizable to most endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life (
    
    
    
    ).
  • Conformational Bias: It promotes the formation of stable secondary structures, such as the 14-helix (in

    
    -peptides) or turn structures in mixed 
    
    
    
    peptides.
  • The 3-Ethoxy Moiety: The meta-ethoxy group provides a unique lipophilic vector (

    
     contribution ~ +0.5 vs. H) and electron-donating properties, enhancing 
    
    
    
    -
    
    
    interactions with aromatic residues in receptor pockets (e.g., GPCRs, Integrins).

Pre-Synthesis Considerations

Before incorporation, the raw material must be appropriately functionalized.[1] Most commercial sources supply the free zwitterionic acid or the hydrochloride salt.

Protecting Group Strategy

For Solid Phase Peptide Synthesis (SPPS), the Fmoc (Fluorenylmethyloxycarbonyl) strategy is preferred over Boc due to milder deprotection conditions (base vs. acid), preserving the integrity of the ethoxy ether linkage.

Critical Checkpoint: Ensure your starting material is (S)- or (R)- enantiopure. Racemic incorporation will lead to diastereomeric mixtures that are difficult to separate by HPLC.

Protocol A: Fmoc-Protection of Free Acid

Use this protocol if you have the free amino acid and require the Fmoc-protected building block for SPPS.

Reagents:

  • 3-EtO-

    
    -Phe (1.0 eq)
    
  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: Acetone/Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-EtO-

    
    -Phe and 
    
    
    
    in water.
  • Addition: Add Fmoc-OSu dissolved in acetone dropwise to the stirring amino acid solution.

  • Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Work-up:

    • Evaporate acetone under reduced pressure.

    • Wash the aqueous layer with diethyl ether (

      
      ) to remove unreacted Fmoc-OSu.
      
    • Acidification: Cool aqueous phase to 0°C and acidify to pH 2.0 using 1N HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum over

    
    .
    

Protocol B: Solid Phase Incorporation (SPPS)

This protocol is optimized for "difficult couplings" typical of


-amino acids due to steric hindrance at the 

-carbon.

System: Fmoc-SPPS on Rink Amide or Wang Resin. Scale: 0.1 mmol.

Reagents & Stoichiometry
ComponentReagentEquivalentsRole
Building Block Fmoc-3-EtO-

-Phe-OH
3.0 eqMonomer
Activator HATU 2.9 eqHigh-power coupling agent
Additive HOAt 3.0 eqSuppresses racemization
Base DIPEA (Diisopropylethylamine)6.0 eqActivates carboxylate
Solvent DMF (Anhydrous)N/AReaction medium
Detailed Methodology
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Pre-cycle):

    • Treat resin with 20% Piperidine in DMF (

      
       min).[2]
      
    • Wash: DMF (

      
       min).
      
  • Activation (In Vial):

    • Dissolve Fmoc-3-EtO-

      
      -Phe-OH, HATU, and HOAt in minimal DMF.
      
    • Add DIPEA immediately before adding to resin.

    • Note: Pre-activation for 2 minutes is recommended, but do not exceed 5 minutes to avoid guanidinium formation.

  • Coupling:

    • Add activated solution to the resin.

    • Agitate: Shake/Vortex for 4 to 6 hours .

    • Why? The extra methylene group and the bulky phenyl ring slow down the nucleophilic attack. Standard 1-hour couplings often yield <80% conversion.

  • Monitoring (Quality Control):

    • Perform a Kaiser Test .

    • Result: If beads are colorless, coupling is complete. If blue, re-couple using PyBOP/DIPEA.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to terminate unreacted chains.

Visualization: SPPS Cycle Logic

The following diagram illustrates the decision logic for the coupling cycle.

SPPS_Workflow Start Resin-bound Peptide (Free Amine) Activation Activate Fmoc-3-EtO-beta-Phe (HATU/HOAt/DIPEA) Start->Activation Coupling Coupling Reaction (4-6 Hours, RT) Activation->Coupling QC_Test Kaiser Test Coupling->QC_Test Success Wash & Proceed to Next Deprotection QC_Test->Success Colorless (Pass) Fail Double Coupling (Change Solvent to NMP) QC_Test->Fail Blue (Fail) Fail->Coupling Re-attempt

Figure 1: Decision tree for the solid-phase incorporation of sterically demanding


-amino acids.

Protocol C: Solution Phase Coupling (Fragment Condensation)

Use this for attaching the amino acid to a small molecule scaffold or during convergent peptide synthesis.

Context: Coupling 3-EtO-


-Phe-OMe (C-protected) to a Carboxylic Acid Scaffold (

).
  • Setup: Dissolve

    
     (1.0 eq) in DCM/DMF (9:1).
    
  • Activation: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min at 0°C.

  • Addition: Add 3-EtO-

    
    -Phe-OMe (HCl salt) (1.0 eq) and NMM (N-methylmorpholine)  (3.0 eq).
    
  • Reaction: Allow to warm to RT and stir overnight (16h).

  • Work-up: Dilute with Ethyl Acetate. Wash successively with 5% Citric Acid, Sat.

    
    , and Brine. Dry over 
    
    
    
    .

Applications & Pharmacological Relevance[4][5][6][7][8][9]

The 3-ethoxyphenyl moiety is particularly valuable in designing inhibitors for receptors with hydrophobic pockets.

Target ClassApplication RationaleReference
Integrins (

)
The

-amino acid mimics the Aspartate in RGD sequences; the ethoxy group targets the hydrophobic specificity pocket, improving selectivity over

.
[1]
GLP-1 Analogs Substitution at the N-terminus (Pos 7-8) prevents DPP-IV degradation. The ethoxy group enhances albumin binding, extending circulation time.[2]
Anticancer Agents Used as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) or as a scaffold in peptidomimetic foldamers that disrupt protein-protein interactions (e.g., p53-MDM2).[3]
Structural Impact Diagram

The following graph visualizes how the


-substitution impacts molecular topology compared to 

-amino acids.

Structural_Impact Alpha Alpha-Amino Acid (Rigid, 3-atom backbone) Beta 3-EtO-beta-Phe (Flexible, 4-atom backbone) Alpha->Beta Homologation Effect1 Proteolytic Stability (No recognition by Trypsin) Beta->Effect1 Effect2 Secondary Structure (14-Helix Formation) Beta->Effect2 Effect3 Pi-Stacking (3-Ethoxy interaction) Beta->Effect3

Figure 2: Mechanistic advantages of incorporating 3-EtO-


-Phe into bioactive molecules.

Analytical Validation (QC)

To ensure the integrity of your final molecule, use the following parameters:

  • HPLC: Use a C18 column. The 3-ethoxy group significantly increases retention time compared to unsubstituted

    
    -phenylalanine.
    
    • Gradient: 5% to 95% ACN in Water (0.1% TFA).

  • NMR (

    
    ):  Look for the characteristic ABX system of the 
    
    
    
    -protons (approx. 2.5–3.0 ppm) and the triplet/quartet of the ethoxy group (1.3 ppm / 4.0 ppm).
  • Chiral Purity: Essential if using asymmetric synthesis. Use a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).

References

  • Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.

  • Knudsen, L. B., et al. (2000). "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once-daily administration." Journal of Medicinal Chemistry.

  • Vasudev, P. G., et al. (2011). "Non-protein amino acids in peptide design and engineering." Chemical Reviews.

  • Sigma-Aldrich. "3-Amino-3-(3-ethoxyphenyl)propanoic acid Product Page." Sigma-Aldrich Catalog. (Note: General catalog link provided as specific deep links vary by region).

Sources

Method

Application Note: Integrated Pharmacological Screening Workflow for Small Molecule Derivatives

Executive Summary & Strategic Rationale The transition from a "Hit" to a "Lead" and finally to a "Clinical Candidate" relies on the systematic screening of derivatives. This guide outlines a standardized, self-validating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The transition from a "Hit" to a "Lead" and finally to a "Clinical Candidate" relies on the systematic screening of derivatives. This guide outlines a standardized, self-validating workflow for screening derivatives of a bioactive scaffold (Lead Compound X).

The Core Philosophy: "Fail Early, Fail Cheap." We utilize a funnel approach where derivatives are subjected to increasingly complex and expensive assays. Only compounds passing strict "Go/No-Go" criteria progress to the next stage.

The Screening Cascade

ScreeningFunnel Library Derivative Library (Synthesis) InSilico Phase I: In Silico (PAINS Filter) Library->InSilico Import Biochem Phase II: Biochemical (TR-FRET/Kd) InSilico->Biochem Pass Cellular Phase III: Cellular (Functional IC50) Biochem->Cellular Potency < 100nM Discard Archive/Discard Biochem->Discard Inactive ADMET Phase IV: ADMET (PAMPA/Microsomes) Cellular->ADMET Cell Active Cellular->Discard Cytotoxic Lead Optimized Lead ADMET->Lead High Stability

Figure 1: The Screening Funnel. A stepwise filtration system designed to eliminate attrition candidates before expensive ADMET profiling.

Phase I: In Silico Triage (The "Paper" Screen)

Before wetting a pipette tip, digital hygiene is required. Synthetic intermediates often contain substructures that interfere with assay readouts (e.g., redox cyclers, fluorophores).

Protocol: PAINS Filtering

Objective: Remove Pan-Assay Interference Compounds (PAINS) that generate false positives. Reference: Baell & Holloway (2010) [1].[1][2][3][4][5]

  • Input: Convert derivative structures (SDF format) to SMILES strings.

  • Filter: Run structures against the Baell & Holloway substructure library (available in KNIME, RDKit, or Schrödinger).

  • Exclusion Criteria: Flag and manually review any compound containing:

    • Rhodanines[3]

    • Phenol-sulfonamides[3]

    • Enones (Michael acceptors)

    • Quinones[3]

  • Action: Prioritize "Clean" scaffolds. "Flagged" compounds are only tested if the structure is essential for SAR, and must be validated with orthogonal assays.

Phase II: Biochemical Target Engagement (Primary Screen)

Objective: Quantify the binding affinity (


 or 

) of derivatives against the purified protein target. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? It minimizes background fluorescence from the derivatives themselves (a common issue in small molecule screening) by introducing a time delay between excitation and emission.
Diagram: TR-FRET Mechanism

TRFRET cluster_result Readout Logic Donor Europium-Ab (Donor) Acceptor Alexa647-Tracer (Acceptor) Donor->Acceptor FRET Signal (High Signal = No Inhibition) Target Protein Target Target->Donor Antibody Bind Target->Acceptor Tracer Bind Inhibitor Derivative (Inhibitor) Inhibitor->Target Displaces Tracer Result Low FRET = High Potency High FRET = Low Potency

Figure 2: TR-FRET Competitive Binding Assay. The derivative competes with a fluorescent tracer for the binding site.

Experimental Protocol
  • Reagents:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Critical: Fresh 1 mM DTT (prevents oxidation of cysteine residues).

  • Plate Setup (384-well Low Volume):

    • Column 1-2: Min Signal (100% Inhibition control - e.g., 10 µM Staurosporine).

    • Column 23-24: Max Signal (DMSO only - 0% Inhibition).

    • Samples: 10-point serial dilution (1:3) of derivatives.

  • Procedure:

    • Dispense 5 µL of Protein Target (2x concentration).

    • Add 50 nL of Compound (using Acoustic Dispenser/Echo). Incubate 15 min.

    • Add 5 µL of Tracer/Antibody Mix.

    • Incubate 60 min at Room Temp (protected from light).

    • Read on EnVision/PHERAstar (Excitation: 337nm, Emission: 620nm & 665nm).

  • Data Processing:

    • Calculate HTRF Ratio:

      
      .
      
    • Fit data to 4-parameter logistic equation to determine

      
      .
      
Validation Metric: Z-Factor

Before accepting data, calculate the Z-factor (Zhang et al., 1999) [2] for the plate controls to ensure assay robustness.



  • 
     : Standard Deviation[6][7]
    
  • 
     : Mean signal[6]
    
  • 
     : Positive/Negative controls
    
  • Requirement:

    
     is mandatory for a valid screen.
    

Phase III: Cellular Functional Screening

Objective: Confirm that the derivative can penetrate the cell membrane and engage the target in a physiological environment. Methodology: CellTiter-Glo® (Promega) Luminescent Cell Viability Assay.

Protocol
  • Cell Seeding:

    • Seed target cells (e.g., A549, HeLa) at 3,000 cells/well in 384-well white opaque plates.

    • Incubate 24h for attachment.

  • Treatment:

    • Add compounds (10-point dose response).

    • Control: Include the parent Lead Compound as a reference standard.

    • Incubate for 72 hours.

  • Detection:

    • Equilibrate plate to Room Temp (20 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake (2 min) to lyse cells; Incubate (10 min) to stabilize signal.

    • Measure Luminescence (Integration time: 0.5 - 1 sec).

Interpretation:

  • Compare Biochemical

    
     vs. Cellular 
    
    
    
    .
  • Drop-off: If Biochem

    
     is 10 nM but Cellular 
    
    
    
    is > 10 µM, the compound likely has poor permeability (proceed to Phase IV).

Phase IV: ADMET Profiling (Physicochemical)

Many potent inhibitors fail due to poor absorption. We screen for permeability early using PAMPA (Parallel Artificial Membrane Permeability Assay).[8][9]

Reference: Kansy et al. (1998) [3].[8][9][10]

Protocol: PAMPA
  • System: 96-well "Sandwich" plate (Donor plate bottom, Acceptor plate top).

  • Membrane Preparation:

    • Coat the PVDF filter of the Acceptor plate with 5 µL of 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Donor Well: Add 150 µL of compound (10 µM in PBS pH 7.4).

  • Acceptor Well: Add 300 µL of PBS pH 7.4.

  • Incubation: Assemble sandwich and incubate for 16 hours at Room Temp in a humidity chamber (prevent evaporation).

  • Quantification:

    • Separate plates.

    • Measure UV Absorbance (or LC-MS/MS) of Donor and Acceptor wells.[11][12]

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s.
      
    • Low Permeability:

      
       cm/s.[8][9]
      

Data Presentation & Analysis

Summarize screening results in a master SAR table.

Table 1: Example SAR Data Summary

Compound IDR-Group Subst.Biochem IC50 (nM)Cell IC50 (nM)Selectivity IndexPAMPA Pe (

cm/s)
Status
Lead-001 -H (Parent)504501x2.5Reference
Deriv-002 -Cl12805.6x8.0Advance
Deriv-003 -OH8>10,000N/A0.1Stop (Polar)
Deriv-004 -Nitro2002001x5.0Stop (Potency)

Decision Logic:

  • Deriv-002 is the winner: Improved potency (12 nM), good translation to cell (80 nM), and high permeability.

  • Deriv-003 is a "Potency Trap": High biochemical affinity but cannot cross the membrane (Low PAMPA).

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2][3][4] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2][3][5]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[7][13] Journal of Biomolecular Screening, 4(2), 67–73.[13]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010.

  • NCBI Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS).[14][15]

Sources

Application

Application Note: Cell-Based Characterization of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

A Scaffold for Peptidomimetic Integrin Antagonists Abstract & Introduction 3-Amino-3-(3-ethoxyphenyl)propanoic acid is a -amino acid derivative (specifically a -amino acid) utilized as a critical chiral building block in...

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Peptidomimetic Integrin Antagonists

Abstract & Introduction

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a


-amino acid derivative (specifically a 

-amino acid) utilized as a critical chiral building block in modern drug discovery. Unlike natural

-amino acids,

-amino acids introduce an extra carbon atom into the peptide backbone, conferring proteolytic resistance and altering secondary structure (e.g., formation of stable helices or "foldamers").

In medicinal chemistry, this specific scaffold—featuring a lipophilic 3-ethoxyphenyl side chain—is frequently employed as a pharmacophore to mimic the aromatic side chains of Phenylalanine or Tyrosine in Integrin Antagonists (targeting


, 

) and Growth Hormone Secretagogues . The ethoxy-substitution provides unique steric and electronic properties that enhance hydrophobic pocket occupancy in target receptors.

This Application Note provides a comprehensive suite of cell-based protocols to evaluate the biological activity of small molecules or peptidomimetics incorporating this scaffold. We focus on its primary utility: Integrin modulation and proteolytic stability.

Mechanism of Action (MoA)

The biological utility of 3-Amino-3-(3-ethoxyphenyl)propanoic acid stems from its ability to disrupt Integrin Signaling Complexes .

  • Target: Integrins (Transmembrane receptors, specifically

    
     and 
    
    
    
    ).
  • Mechanism: The molecule acts as an RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) mimetic . The carboxylate group coordinates the metal ion (Mg²⁺/Mn²⁺) in the integrin headpiece, while the 3-ethoxyphenyl group occupies the hydrophobic specificity pocket usually reserved for the aromatic residue of the native ligand (e.g., Fibronectin or VCAM-1).

  • Downstream Effect: Inhibition of integrin ligation prevents the autophosphorylation of Focal Adhesion Kinase (FAK) at Tyr397, thereby blocking the recruitment of Src and Paxillin, ultimately arresting cell migration and angiogenesis.

Visualizing the Signaling Pathway

The following diagram illustrates the specific node (Integrin Ligation) blocked by the compound and the downstream cascade that is silenced.

IntegrinSignaling ECM ECM Ligand (Fibronectin/VCAM-1) Integrin Integrin Receptor (αvβ3 / α4β1) ECM->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Autophosphorylation (Tyr397) Compound 3-Amino-3-(3-ethoxyphenyl) propanoic acid Scaffold Compound->Integrin Competitive Inhibition Src Src Kinase FAK->Src Recruitment Survival Cell Survival (PI3K/Akt) FAK->Survival Signaling Paxillin Paxillin Src->Paxillin Phosphorylation Actin Actin Cytoskeleton (Migration/Adhesion) Paxillin->Actin Cytoskeletal Reorganization

Caption: Competitive inhibition of Integrin-ECM binding by the beta-amino acid scaffold blocks FAK autophosphorylation and downstream cytoskeletal reorganization.

Experimental Protocols
Protocol 1: Solid-Phase Cell Adhesion Assay (Primary Potency)

Objective: Determine the IC50 of the compound (or derivative) for inhibiting the adhesion of


-expressing cells to Vitronectin.

Materials:

  • Cell Line: U87MG (Glioblastoma, high

    
    ) or CHO-K1 transfected with human 
    
    
    
    .
  • Ligand: Human Vitronectin (recombinant).

  • Detection: Calcein-AM (fluorescent cell stain).

  • Buffer: HBSS + 0.5% BSA + 1mM MnCl₂ (Mn²⁺ activates integrins to high-affinity state).

Step-by-Step Methodology:

  • Coating: Coat 96-well black-walled plates with Vitronectin (5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash plate 3x with PBS. Block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in Assay Buffer (HBSS/BSA/MnCl₂).

    • Expert Tip: Include Cilengitide as a positive control (Integrin antagonist).

  • Cell Preparation:

    • Harvest U87MG cells using non-enzymatic dissociation solution (e.g., CellStripper) to preserve surface integrins. Do not use Trypsin.

    • Label cells with 2 µM Calcein-AM for 30 min at 37°C.

    • Resuspend cells at

      
       cells/mL in Assay Buffer.
      
  • Incubation:

    • Add 50 µL of diluted compound to the coated plate.

    • Immediately add 50 µL of cell suspension (

      
       cells/well).
      
    • Incubate for 45–60 minutes at 37°C.

  • Washing:

    • Critical Step: Invert the plate and gently flick out the contents.

    • Wash 3x with warm Assay Buffer using a multi-channel pipette. Add buffer gently to the side of the well to avoid dislodging adherent cells.

  • Readout: Measure fluorescence on a plate reader (Ex 485 nm / Em 520 nm).

  • Analysis: Calculate % Adhesion relative to Vehicle Control (DMSO). Plot log[Concentration] vs. % Inhibition to determine IC50.

Protocol 2: Metabolic Stability (Proteolytic Resistance)

Objective: Verify the "beta-amino acid advantage" by comparing the stability of the scaffold against a standard alpha-amino acid equivalent in plasma.

Methodology:

  • Matrix: Pooled Human Plasma and Rat Liver Microsomes (RLM).

  • Incubation: Spike test compound (1 µM) into plasma/microsomes. Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Expectation: Compounds containing the 3-Amino-3-(3-ethoxyphenyl)propanoic acid scaffold should show significantly longer

      
       (>120 min) compared to alpha-peptide analogs due to resistance to proteases.
      
Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight both potency and stability.

Table 1: Representative Data Structure

Compound IDAssayReadoutResult (Mean ± SD)Interpretation
Test Cmpd U87MG AdhesionIC50 (nM)

Moderate Potency
Cilengitide U87MG AdhesionIC50 (nM)

Positive Control
Test Cmpd Plasma Stability

(min)

High Stability (Beta-effect)
Alpha-Analog Plasma Stability

(min)

Rapid Degradation
Workflow Visualization

The following diagram outlines the logical flow for screening derivatives of this scaffold.

AssayWorkflow Start Library Synthesis (3-ethoxyphenyl scaffold) Screen1 Primary Screen: Solid-Phase Adhesion (U87MG Cells) Start->Screen1 Hit Hit Selection (>50% Inh @ 1µM) Screen1->Hit Hit->Start No (Refine SAR) Screen2 Secondary Screen: FAK Phosphorylation (Western Blot) Hit->Screen2 Yes Screen3 ADME Profiling: Plasma Stability (LC-MS/MS) Screen2->Screen3 Lead Lead Candidate Screen3->Lead

Caption: Screening cascade for 3-Amino-3-(3-ethoxyphenyl)propanoic acid derivatives, prioritizing functional adhesion inhibition followed by metabolic stability.

Troubleshooting & Expert Tips
  • Cell Detachment: If using adherent cells for the adhesion assay, avoid Trypsin . Trypsin cleaves surface integrins, temporarily rendering the cells blind to the ligand. Use EDTA-based dissociation buffers or Citric Saline.

  • Mn²⁺ vs Ca²⁺/Mg²⁺: Integrins often require Manganese (Mn²⁺) to lock them into the high-affinity "open" conformation necessary for ligand binding in in vitro assays. Ensure your assay buffer contains 1mM MnCl₂.

  • Solubility: The 3-ethoxyphenyl group is lipophilic. Ensure stock solutions are prepared in 100% DMSO and that the final DMSO concentration in the cell assay does not exceed 0.5%, as DMSO can affect cell membrane fluidity.

References
  • Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

  • Goodman, S. L., et al. (2012). "Integrins as therapeutic targets." Trends in Pharmacological Sciences, 33(7), 405-412. Link

  • BLD Pharm. (n.d.). "Product Datasheet: 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS 299167-74-1)." Link

  • Millard, M., et al. (2011). "Integrin targeted therapeutics." Theranostics, 1, 154-188. Link

  • Cabri, W., et al. (2008). "Beta-amino acids in drug discovery." Chimica Oggi, 26(3), 16-18. Link

Method

Application Note: Radiolabeling of 3-Amino-3-(3-ethoxyphenyl)propanoic acid for Binding Studies

-Amino Acid Scaffolds Molecule: 3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1) Abstract & Strategic Overview 3-Amino-3-(3-ethoxyphenyl)propanoic acid is a critical -amino acid scaffold, often utilized as a p...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Scaffolds
Molecule:  3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1)

Abstract & Strategic Overview

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a critical


-amino acid scaffold, often utilized as a pharmacophore in peptidomimetics targeting integrin receptors (e.g., 

,

) and as a building block for bioactive agents in metabolic and oncology research.

For binding studies (saturation and competition assays), the radiolabel must meet two critical criteria:

  • High Specific Activity (SA): Typically >20 Ci/mmol is required to detect low-density receptors (

    
     in fmol/mg range).
    
  • Native Structure: The label must not alter the pharmacophore's binding affinity.

Isotope Selection Strategy
IsotopeHalf-LifeMax Specific ActivitySuitabilityVerdict
Tritium (

H)
12.3 years~29 Ci/mmol (per H)Excellent. Chemically identical to H; high SA possible via multiple incorporations.PRIMARY CHOICE
Carbon-14 (

C)
5730 years62.4 mCi/mmolPoor. SA is too low for receptor binding; ideal for ADME/Mass Balance.Secondary (Metabolism)
Iodine-125 (

I)
60 days~2200 Ci/mmolModerate. High SA, but large iodine atom disrupts binding unless a specific "iodo-pocket" exists.Avoid (Steric hindrance)

Selected Approach: This guide details the Tritium (


H)  labeling via two distinct routes to ensure project success:
  • Route A (O-Alkylation): Targeting the ethoxy side chain (High reliability).

  • Route B (Catalytic Dehalogenation): Targeting the phenyl ring (Highest Specific Activity).

Precursor Design & Synthesis

Before radiolabeling, a specific precursor is required. You cannot label the final product directly without low yields or purification issues.

Precursor 1: The Phenolic Scaffold (For Route A)
  • Target: N-Boc-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester.

  • Rationale: The 3-ethoxy group is removed to create a phenol "handle." The amine and carboxylic acid are protected to prevent side-reactions with the alkylating agent.

Precursor 2: The Halogenated Scaffold (For Route B)
  • Target: 3-Amino-3-(3-ethoxy-4-iodophenyl)propanoic acid.

  • Rationale: An iodine atom is introduced on the phenyl ring (ortho to the ethoxy group). Under catalytic conditions, Tritium gas (

    
    ) replaces the Iodine, yielding the exact desired molecule with high specific activity.
    

Protocol A: Tritium Labeling via O-Alkylation

Best for: Rapid synthesis, predictable yields, specific activity ~30-80 Ci/mmol.

Experimental Workflow

O_Alkylation_Workflow Precursor Phenol Precursor (N-Boc, O-Me protected) Reaction Alkylation (RT, 2 hrs) Precursor->Reaction Reagent [3H]Ethyl Iodide (+ Cs2CO3 / DMF) Reagent->Reaction Deprotection Acid Hydrolysis (TFA/DCM) Reaction->Deprotection Intermediate Purification HPLC Purification (C18 Column) Deprotection->Purification Crude Mix Final [3H]-Ligand (Ethanol Solution) Purification->Final Isolated Peak

Figure 1: Workflow for introducing Tritium via the ethoxy side-chain.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve N-Boc-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester (1.0 mg, ~3 µmol) in anhydrous DMF (200 µL).

    • Add Cesium Carbonate (

      
      , 2.0 mg) as a base.
      
    • Radioactive Reagent: Add

      
      Ethyl Iodide (100 mCi, specific activity 80 Ci/mmol) via vacuum line transfer or microsyringe in a closed septum vial.
      
  • Incubation:

    • Stir at Room Temperature (25°C) for 2–4 hours. Monitor via radio-TLC (System: Hexane/EtOAc 1:1).

  • Deprotection (Critical):

    • Evaporate DMF under reduced pressure.

    • Resuspend residue in 500 µL of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Stir for 30 minutes to remove the Boc group and hydrolyze the methyl ester (if using aqueous acid) or use LiOH/THF for ester hydrolysis specifically.

    • Note: Ensure the ethoxy ether linkage remains stable (it is generally stable to TFA).

  • Purification:

    • Inject crude mixture onto Semi-Prep HPLC (C18 Column, Gradient: 5% to 90% ACN in Water + 0.1% TFA).

    • Collect the peak corresponding to the retention time of the cold standard.

Protocol B: Catalytic Dehalogenation (Tritium Gas)

Best for: Ultra-high specific activity (>25 Ci/mmol), no alkyl chain modification.

Experimental Workflow
  • Precursor: 3-Amino-3-(3-ethoxy-4-iodophenyl)propanoic acid (1–2 mg).

  • Catalyst: 10% Pd/C or PdO (2–3 mg).

  • Solvent: Ethanol/Triethylamine (TEA) mixture (1 mL). TEA captures the HI formed.

  • Tritiation:

    • Connect reaction vessel to a Tritium Manifold (RC Tritec or similar).

    • Freeze-pump-thaw to remove air.

    • Introduce Tritium Gas (

      
      )  (approx. 5–10 Ci) at 1 atm pressure.
      
    • Stir vigorously for 1 hour.

  • Work-up:

    • Remove excess

      
       gas (pump to waste trap).
      
    • Filter off catalyst (using a 0.22 µm syringe filter).

    • Labile Tritium Removal: Evaporate solvent, redissolve in Ethanol/Water, and evaporate again (repeat 3x) to remove exchangeable tritium on the amine/acid groups.

  • Purification: HPLC (same as Protocol A).

Quality Control & Validation

Before releasing the batch for binding studies, the following QC metrics are mandatory.

TestMethodAcceptance Criteria
Radiochemical Purity HPLC (Radio-detector)> 97%
Chemical Purity HPLC (UV at 254/280 nm)Single peak co-eluting with standard
Specific Activity (SA) UV Mass quantification vs. Activity> 20 Ci/mmol (Target: 30–60 Ci/mmol)
Stability Re-injection after 24h< 2% Radiolysis

Storage Protocol: Store in Ethanol:Water (9:1) at -20°C. Add 0.1% ascorbic acid if oxidation is observed. Never store high-SA tritiated compounds dry (accelerates autoradiolysis).

Application: Radioligand Binding Assay

Protocol for determining


 (Affinity) and 

(Receptor Density).

Binding_Assay Prep Membrane Prep (Target Tissue/Cells) Incubation Incubation (Membrane + [3H]-Ligand +/- Cold Competitor) 90 min @ 25°C Prep->Incubation Separation Harvesting (GF/B Filtration + Rapid Wash) Incubation->Separation Detection Liquid Scintillation Counting (LSC) Separation->Detection Analysis Data Analysis (Non-linear Regression) Detection->Analysis

Figure 2: Standard workflow for Saturation/Competition Binding Assays.

Validated Assay Conditions
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
     (Integrins require divalent cations).
    
  • Protein Conc: 10–50 µg per well.

  • Non-Specific Binding (NSB): Define using 1000-fold excess of "Cold" (unlabeled) 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

  • Equilibrium Time: Typically 60–90 minutes at 25°C (Must be empirically determined).

References

  • Tritium Labeling Methodology: Saljoughian, M. (2002). Synthesis of tritiated compounds for binding studies. Current Pharmaceutical Design.

  • Beta-Amino Acid Synthesis: Cole, D. C. (1994). Recent stereoselective synthetic approaches to beta-amino acids. Tetrahedron.

  • O-Alkylation with [3H]Ethyl Iodide: Guenther, K. et al. (2018). Synthesis of carbon-14 and tritium labeled compounds. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Radioligand Binding Assay Principles: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.

  • Integrin Antagonist Chemistry: Heckmann, D. et al. (2002). Probing Integrin Selectivity: Synthesis and Biological Evaluation of Beta-Amino Acid Derivatives. ChemBioChem.

Disclaimer: This protocol involves the use of radioactive materials (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


H).[1][2][3] All procedures must be performed in a licensed facility under strict radiation safety protocols.

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and scalable two-step synthesis of 3-Amino-3-(3-ethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 3-ethoxybenzaldehyde, via a Williamson ether synthesis, followed by a one-pot Rodionov reaction to yield the target β-amino acid. This document provides in-depth procedural details, mechanistic insights, process optimization strategies, and thorough analytical characterization protocols. The information herein is designed to empower researchers to confidently execute and adapt this synthesis for large-scale production.

Introduction and Scientific Rationale

β-amino acids are crucial structural motifs in numerous biologically active molecules, including peptides, natural products, and pharmaceuticals. Their incorporation can impart unique conformational constraints and enhanced proteolytic stability to parent compounds. 3-Amino-3-(3-ethoxyphenyl)propanoic acid, in particular, offers a versatile scaffold for library synthesis in drug discovery programs, owing to its combination of a flexible propanoic acid chain, a chiral center, and a substituted aromatic ring.

The synthetic strategy outlined within these application notes is predicated on established and scalable chemical transformations. The initial Williamson ether synthesis provides a reliable method for the etherification of 3-hydroxybenzaldehyde. The subsequent Rodionov reaction is a classic and efficient method for the synthesis of β-amino acids from aromatic aldehydes, malonic acid, and an ammonia source. This one-pot condensation offers operational simplicity, a key consideration for scale-up.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process, beginning with commercially available 3-hydroxybenzaldehyde.

Synthesis_Overview Start 3-Hydroxybenzaldehyde Intermediate 3-Ethoxybenzaldehyde Start->Intermediate Step 1: Williamson Ether Synthesis (Bromoethane, K2CO3, Acetone) FinalProduct 3-Amino-3-(3-ethoxyphenyl)propanoic acid Intermediate->FinalProduct Step 2: Rodionov Reaction (Malonic Acid, NH4OAc, Ethanol/Pyridine)

Figure 1: Overall synthetic scheme for 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

Step-by-Step Synthesis Protocols

Step 1: Synthesis of 3-Ethoxybenzaldehyde

Mechanistic Insight: This reaction proceeds via a classic Williamson ether synthesis, an SN2 reaction where the phenoxide ion, generated by the deprotonation of 3-hydroxybenzaldehyde with a base, acts as a nucleophile attacking the electrophilic carbon of bromoethane.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)Molar Equivalents
3-Hydroxybenzaldehyde122.12100 g1.0
Bromoethane108.97107 g (72.3 mL)1.2
Potassium Carbonate (K₂CO₃), anhydrous138.21134 g1.2
Acetone58.081 L-

Equipment: 2L three-necked round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature control, addition funnel.

Protocol:

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 3-hydroxybenzaldehyde (100 g, 0.819 mol) and acetone (1 L).

  • Stir the mixture to dissolve the aldehyde.

  • Add anhydrous potassium carbonate (134 g, 0.970 mol) to the solution.

  • Heat the suspension to a gentle reflux (approximately 56°C).

  • Slowly add bromoethane (107 g, 0.982 mol) via the addition funnel over a period of 30-45 minutes.

  • Maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 100 mL).

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation to yield 3-ethoxybenzaldehyde as a colorless to pale yellow liquid.

Expected Yield: 85-95%

Step 2: Scale-up Synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid (Rodionov Reaction)

Mechanistic Insight: The Rodionov reaction is a multi-component reaction. Initially, 3-ethoxybenzaldehyde condenses with malonic acid in a Knoevenagel condensation to form an unsaturated dicarboxylic acid. This intermediate then undergoes a conjugate addition of ammonia (from ammonium acetate), followed by decarboxylation to yield the final β-amino acid.

Rodionov_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Decarboxylation Aldehyde 3-Ethoxybenzaldehyde Unsaturated Unsaturated Dicarboxylic Acid Intermediate Aldehyde->Unsaturated Malonic Malonic Acid Malonic->Unsaturated Product 3-Amino-3-(3-ethoxyphenyl)propanoic acid Unsaturated->Product Ammonia Ammonia (from NH4OAc) Ammonia->Product

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Welcome to the technical support center for the purification of 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable beta-amino acid intermediate. Drawing upon established principles of organic chemistry and purification sciences, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired purity and yield.

Part 1: Understanding the Molecule and Its Challenges

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, containing both a basic amino group and an acidic carboxylic acid group, allows it to exist as a zwitterion. This dual nature, combined with the moderately hydrophobic ethoxyphenyl group, presents a unique set of purification challenges.

Key Molecular Properties at a Glance:
PropertyImplication for Purification
Zwitterionic Nature Can exhibit variable solubility in different pH ranges. Prone to forming salts.
Amphoteric Can react with both acids and bases. pH control is critical during extraction and crystallization.
Aromatic Ring The ethoxyphenyl group introduces hydrophobicity, influencing solubility in organic solvents.
Chiral Center The molecule is chiral, and purification methods must be chosen carefully to avoid racemization if a specific enantiomer is desired.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown color. What is the likely cause?

A1: Residual starting materials or by-products from the synthesis are the most common culprits. For instance, if a Friedel-Crafts or a related aromatic substitution was part of the synthesis, residual metallic catalysts or polymeric side products can cause discoloration. Another possibility is the presence of oxidized impurities.

Q2: I'm having trouble crystallizing the compound. It keeps "oiling out." What should I do?

A2: "Oiling out" or liquid-liquid phase separation during crystallization is a common issue for molecules with a moderate polarity and flexible side chains. This typically happens when the supersaturation is too high or the cooling rate is too fast. The presence of impurities can also inhibit proper crystal lattice formation. Try a slower cooling rate, use a different anti-solvent, or add a small seed crystal to encourage nucleation.

Q3: My HPLC analysis shows a broad peak for my compound. What does this indicate?

A3: A broad peak in reverse-phase HPLC can indicate several issues. It could be due to on-column degradation, interaction with residual silanols on the column (if using a silica-based column), or the presence of multiple species in equilibrium, such as the zwitterion and the protonated/deprotonated forms. Ensure your mobile phase is adequately buffered to a pH that favors a single ionic form of the molecule (typically pH 2.5-3.5 or pH 7.5-8.5 for amino acids).

Q4: I'm concerned about polymorphism. How can I ensure I'm isolating the desired crystal form?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability. Controlling the crystallization conditions (solvent system, temperature, cooling rate) is key to obtaining a consistent polymorphic form. Characterization of the solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) is highly recommended.

Part 3: Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques applicable to 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

Method 1: pH-Controlled Crystallization

The zwitterionic nature of the molecule is the key to this purification strategy. The compound will have its lowest solubility at its isoelectric point (pI), the pH at which the net charge is zero.

Diagram: pH-Controlled Crystallization Workflow

cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration cluster_precipitation Step 3: Precipitation cluster_isolation Step 4: Isolation dissolve Dissolve crude product in aqueous base (e.g., 1M NaOH) to form the sodium salt filter_impurities Filter to remove base-insoluble impurities dissolve->filter_impurities Solution adjust_ph Slowly add aqueous acid (e.g., 1M HCl) to the filtrate to adjust pH to the pI filter_impurities->adjust_ph Clear Filtrate precipitate Product precipitates at its isoelectric point (pI) adjust_ph->precipitate Precipitation Occurs isolate Isolate solid by filtration, wash with cold water, and dry under vacuum precipitate->isolate Slurry

Caption: Workflow for purification via pH-controlled crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 3-Amino-3-(3-ethoxyphenyl)propanoic acid in a minimal amount of 1M aqueous sodium hydroxide (NaOH) solution. The compound will deprotonate to form the highly water-soluble sodium salt.

  • Filtration: If any insoluble material is present (e.g., non-polar by-products), filter the solution through a celite pad.

  • Precipitation: While stirring vigorously, slowly add 1M aqueous hydrochloric acid (HCl) dropwise to the clear filtrate. Monitor the pH of the solution. As the pH approaches the isoelectric point (pI) of the molecule (typically in the range of pH 4-6 for similar amino acids), the product will precipitate out of the solution.

  • Isolation: Once precipitation is complete, cool the mixture in an ice bath for 30-60 minutes to maximize yield. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Troubleshooting Guide for Crystallization:

ProblemPotential Cause(s)Recommended Solution(s)
Product oils out pH adjustment is too rapid; high impurity load.Add the acid more slowly with vigorous stirring. Try performing the crystallization at a slightly elevated temperature. If the problem persists, consider a pre-purification step like column chromatography.
Low Yield Incomplete precipitation; product is somewhat soluble even at its pI.Ensure the final pH is precisely at the pI. Cool the mixture for a longer period. Try adding a water-miscible organic solvent (e.g., isopropanol) as an anti-solvent after pH adjustment to decrease solubility.
Product is still colored Colored impurities are soluble in both acidic and basic conditions.Add a small amount of activated charcoal to the basic solution and stir for 30 minutes before the filtration step (Step 2). This can adsorb colored impurities.
Method 2: Reverse-Phase Flash Chromatography

For higher purity requirements or to separate closely related impurities, reverse-phase flash chromatography is an effective method.

Diagram: Troubleshooting Logic for Chromatography

cluster_peak_shape Peak Shape Problems cluster_separation Separation Problems start Chromatography Issue peak_fronting Peak Fronting start->peak_fronting Shape? peak_tailing Peak Tailing / Broadening start->peak_tailing poor_resolution Poor Resolution start->poor_resolution Separation? no_elution Product Not Eluting start->no_elution sol_fronting Reduce sample load peak_fronting->sol_fronting sol_tailing Add buffer to mobile phase (e.g., 0.1% TFA or Acetic Acid) peak_tailing->sol_tailing sol_resolution Decrease gradient slope or run isocratically poor_resolution->sol_resolution sol_elution Increase organic solvent percentage in mobile phase no_elution->sol_elution

Optimization

Stability and degradation of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Welcome to the technical support center for 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As direct stability-indicating studies on this specific molecule are not extensively published, this document synthesizes information from analogous structures and established principles of pharmaceutical chemistry to anticipate and troubleshoot potential experimental challenges.

Introduction to the Stability of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a beta-amino acid derivative containing a phenyl ring substituted with an ethoxy group. Its stability is influenced by the reactivity of the amino acid backbone and the substituted aromatic ring. Understanding the potential degradation pathways is crucial for developing stable formulations and accurate analytical methods. This guide provides a framework for investigating its stability through forced degradation studies and offers solutions to common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Amino-3-(3-ethoxyphenyl)propanoic acid?

A1: Based on its chemical structure, the most probable degradation pathways involve the amino acid moiety and the ethoxy-phenyl group. These include:

  • Hydrolysis: The molecule is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, particularly at elevated temperatures, degradation may occur, potentially involving the propanoic acid side chain.

  • Oxidation: The aromatic ring and the benzylic carbon (the carbon attached to both the phenyl ring and the amino group) are susceptible to oxidation. The ethoxy group may also undergo oxidative degradation.

  • Photodegradation: Aromatic amino acids can be susceptible to degradation upon exposure to UV light.[1] The phenyl ring in the molecule suggests a potential for photolytic degradation.

  • Thermal Degradation: Like many amino acids, thermal stress can lead to decarboxylation or other decomposition reactions, typically at temperatures above 185°C.[2]

Q2: I am observing a loss of the parent peak in my HPLC analysis during a stability study, but no new peaks are appearing. What could be the reason?

A2: This phenomenon can be attributed to several factors:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength used for detection. For example, small, non-aromatic fragments resulting from ring opening or side-chain cleavage might not be detectable by UV.

  • Formation of Insoluble Degradants: Polymeric or highly insoluble degradation products may precipitate out of the solution and not be injected into the HPLC system.

  • Formation of Volatile Degradants: Volatile products may be lost during sample preparation or analysis.

  • Adsorption to Container Surfaces: The parent compound or its degradants may adsorb to the surfaces of vials or other containers, leading to an apparent loss of material.

Troubleshooting:

  • Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to look for non-UV active compounds.

  • Visually inspect your samples for any precipitate. If observed, try to dissolve it in a different solvent to analyze its composition.

  • Analyze the headspace of your sample vial using gas chromatography (GC) to check for volatile compounds.

  • Use silanized glass vials to minimize adsorption.

Q3: My forced degradation study under oxidative conditions (e.g., with H₂O₂) shows multiple degradation peaks. How can I identify the primary degradation products?

A3: Identifying primary versus secondary degradation products is a key aspect of understanding the degradation pathway.

  • Time-Course Study: Analyze samples at multiple time points during the forced degradation experiment. Primary degradants will appear first, and their concentration will initially increase and then may decrease as they are converted to secondary degradants.

  • Varying Stress Levels: Perform the degradation at different concentrations of the oxidizing agent or at different temperatures. Milder conditions are more likely to yield primary degradants. The ICH guidelines suggest aiming for 5-20% degradation to avoid the formation of secondary degradants that might not be relevant under normal storage conditions.[3][4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times in RP-HPLC

Underlying Cause: Beta-amino acids can exhibit zwitterionic properties and may interact with residual silanols on the silica-based stationary phase of the HPLC column, leading to tailing peaks. Changes in the mobile phase pH can also affect the ionization state of the molecule and thus its retention time.

Troubleshooting Protocol:

  • Optimize Mobile Phase pH: Buffer the mobile phase to a pH that is at least 2 units away from the pKa values of the amino and carboxylic acid groups to ensure a consistent ionization state.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize interactions with silanols.

  • Add an Ion-Pairing Agent: If peak tailing persists, consider adding a low concentration (e.g., 0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

Issue 2: Suspected Hydrolytic Degradation

Underlying Cause: While generally stable, prolonged exposure to harsh pH and high temperatures can induce hydrolysis. The ethoxy group could potentially be cleaved to a hydroxyl group, or reactions involving the propanoic acid chain could occur.

Experimental Workflow for Investigating Hydrolysis:

Caption: Workflow for investigating hydrolytic degradation.

Data Interpretation:

  • Monitor the appearance of new peaks in the chromatogram.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of any new peaks to identify potential degradation products. For example, a decrease in mass by 28 Da (C₂H₄) and a subsequent gain of a proton could indicate the conversion of the ethoxy group to a hydroxyl group.

Issue 3: Suspected Oxidative Degradation

Underlying Cause: The molecule has several sites susceptible to oxidation, including the aromatic ring, the benzylic carbon, and the ethoxy group. Common laboratory oxidizing agents like hydrogen peroxide can simulate oxidative degradation.

Potential Oxidative Degradation Pathway:

Oxidation_Pathway Parent 3-Amino-3-(3-ethoxyphenyl)propanoic acid C₁₁H₁₅NO₃ Product1 Hydroxylated derivative C₁₁H₁₅NO₄ Parent->Product1 Ring hydroxylation Product2 N-oxide derivative C₁₁H₁₅NO₄ Parent->Product2 N-oxidation Product3 Side-chain cleavage products Parent->Product3 Benzylic oxidation & cleavage Oxidant H₂O₂ Oxidant->Parent

Caption: Potential oxidative degradation pathways.

Experimental Protocol for Oxidative Forced Degradation:

  • Sample Preparation: Dissolve 3-Amino-3-(3-ethoxyphenyl)propanoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Stress Application: Add a solution of hydrogen peroxide to the sample solution. A typical starting concentration is 3% H₂O₂.[5]

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 24 hours).

  • Quenching (Optional): To stop the reaction, an antioxidant like sodium bisulfite can be added, but be mindful of potential interferences in the analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Quantitative Data Summary (Hypothetical)

Stress ConditionDuration (hours)% Degradation of ParentMajor Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 80°C245.2Not DetectedNot Detected
0.1 M NaOH, 80°C248.93.11.5
3% H₂O₂, RT2415.77.84.2
UV Light, 25°C2411.35.52.1
105°C, Solid State722.1Not DetectedNot Detected

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonis
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A brief study on forced degradation studies with regul
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deproton
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2018, February 9). PubMed Central.
  • β-Amino- and Alkoxy-Substituted Disilanides. (n.d.). PubMed Central.
  • Degradation Profiling of Pharmaceuticals: A Review. (n.d.). IJNRD.
  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2023, February 9). PubMed Central.
  • 3-AMINOPROPANOIC ACID. (n.d.).
  • Hydrolysis reaction of β-aminopropionitrile. (n.d.).
  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2025, October 13).
  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2025, August 9).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2025, August 8).
  • Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. (n.d.). Taylor & Francis.
  • In vivo anti-oxidative testing of a small molecule drug: Repurposing potential for ocular use. (n.d.).
  • Validation of Amino Acid Analysis Methods. (2025, August 10).
  • Thermal Degradation of Food Proteins. (n.d.). Publication Server of Constructor University Library.
  • Degradation of 40 selected pharmaceuticals by UV/H2O2. (2013, October 1). PubMed.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD. (2023, February 14). Chemistry | Illinois.
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021, May 24).
  • Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. (n.d.). PubMed.
  • Oxidative susceptibility testing. (n.d.). PhaRxmon Consulting LLC.
  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from N
  • Phenylpropanoic acid. (n.d.). Wikipedia.
  • Does thermal degradation of amino acids destroy their functionality?. (2024, November 30). Reddit.
  • Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. (n.d.). Taylor & Francis Online.
  • Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians. (n.d.). MDPI.
  • Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation. (2026, January 28). Journal of the American Chemical Society.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017, March 22). bioRxiv.
  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product (21). (n.d.).
  • The effect of initial pH on the degradation of pharmaceuticals, initial... (n.d.).
  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. (2023, February 9). PubMed.
  • Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine Using a Ternary ZnFe2O4/(P,S)-g-C3N4/Two-Dimens. (2025, November 20).
  • How can you convert propanoic acid to 2 amino propanoic acid?. (2019, February 24). Quora.
  • Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. (n.d.). MDPI.
  • Polyoxometal
  • Amino acid. (n.d.). Wikipedia.
  • Method for the production of beta-aminopropionic acid derivatives. (n.d.).

Sources

Troubleshooting

Long-term storage conditions for 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

This technical guide is structured as a direct support resource for researchers and drug development professionals. It prioritizes data integrity, long-term stability, and actionable troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a direct support resource for researchers and drug development professionals. It prioritizes data integrity, long-term stability, and actionable troubleshooting.

Executive Summary & Compound Profile

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a


-amino acid building block frequently used in peptidomimetic synthesis and drug discovery. Its structural integrity relies on maintaining the delicate balance of its zwitterionic character and the oxidative stability of the ethoxy-ether moiety.
Quick Reference Data
ParameterSpecification
CAS Number 299167-74-1
Molecular Formula

Molecular Weight 209.24 g/mol
Physical State White to off-white solid
Hygroscopicity Moderate (Zwitterionic nature)
Light Sensitivity Low to Moderate (Ether oxidation risk)

Core Storage Protocols (The "Gold Standard")

Adhere to these protocols to guarantee >98% purity over 24+ months.

A. Temperature & Environment

While some suppliers list "Room Temperature" for shipping, long-term storage (>6 months) requires stricter controls to prevent slow oxidative degradation or moisture-induced caking.

  • Short-Term (< 6 months): 2–8°C (Refrigerated).

  • Long-Term (> 6 months): -20°C (Freezer).

    • Why? Lower temperatures kinetically inhibit the auto-oxidation of the ethoxy ether linkage and suppress potential decarboxylation pathways common in

      
      -amino acids.
      
B. Atmosphere & Container[1][2]
  • Inert Gas: Store under Argon or Nitrogen .

    • Why? The primary amine is susceptible to formation of carbamates with atmospheric

      
      , and the ether group can undergo slow radical oxidation in the presence of oxygen.
      
  • Vessel: Amber glass vials with PTFE-lined screw caps.

    • Why? Amber glass blocks UV light (preventing photo-oxidation). PTFE liners prevent plasticizers from leaching into the compound, which can occur with standard polyethylene caps.

C. Desiccation
  • Store the vial inside a secondary container (desiccator) with active silica gel or molecular sieves.

  • Critical Step: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Workflow Visualization: Storage Lifecycle

The following diagram outlines the standard operating procedure (SOP) from receipt to archival storage.

StorageWorkflow Receipt Receipt of Material (Check CoA & Seal) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate 30 mins Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Equilibrate->Aliquot N2/Ar Glovebox Seal Seal: Parafilm + Desiccant Aliquot->Seal Store Long-Term Storage (-20°C, Amber Vial) Seal->Store Store->Equilibrate Retrieval

Figure 1: Standard Operating Procedure for receiving and storing sensitive amino acid building blocks.

Technical Support Q&A (Troubleshooting)

Issue 1: Physical Appearance Changes

User Question: "My powder was originally white, but after 8 months at 4°C, it has turned a faint yellow and formed clumps. Is it still usable?"

Scientist's Diagnosis: This indicates two distinct issues:

  • Clumping (Caking): Caused by hygroscopicity . The zwitterionic lattice absorbed moisture, likely due to opening the bottle while cold.

  • Yellowing: Indicates oxidation . The ethoxy group (ether) or the amine may have oxidized to form N-oxides or quinone-like impurities (trace amounts can cause significant color).

Action Plan:

  • Run LC-MS: Check for a peak at

    
     (Oxidation) or 
    
    
    
    (Hydrolysis/Hydrate).
  • Solubility Test: Dissolve in water or methanol. If the solution is clear, the clumping is likely just physical hydration.

  • Recrystallization (Rescue): If purity is >95% but color is off, dissolve in minimal hot ethanol/water and recrystallize to remove colored oxidation impurities.

Issue 2: Solubility & Dissolution

User Question: "I cannot get the compound to dissolve in Dichloromethane (DCM) for my reaction. The protocol says it should be soluble."

Scientist's Diagnosis: As a


-amino acid, this compound exists as a zwitterion  (internal salt: 

) in its neutral state. Zwitterions have high crystal lattice energy and are often insoluble in non-polar organic solvents like DCM or Toluene.

Action Plan:

  • Switch Solvent: Use polar protic solvents (Methanol, Water) or polar aprotic solvents (DMSO, DMF).

  • Modify pH: To dissolve in organic solvents (DCM/Ethyl Acetate), you must break the zwitterion:

    • Add Base: Add

      
       or DIPEA to deprotonate the ammonium (forms the free amine/carboxylate salt).
      
    • Add Acid: Add TFA or HCl to protonate the carboxylate (forms the carboxylic acid/ammonium salt).

Issue 3: Unexpected Impurities in NMR

User Question: "My H-NMR shows a small doublet of doublets that shouldn't be there, and the integration is off."

Scientist's Diagnosis: If stored improperly,


-amino acids can undergo Michael Retro-addition  (rare but possible) or, more likely, formation of carbamates  if exposed to air (

).

Action Plan:

  • Check for Carbamate: Look for broad peaks in the NMR that disappear upon adding

    
     (exchangeable protons).
    
  • Drying: Dry the sample under high vacuum (

    
    ) at 40°C for 4 hours to remove volatile carbamates or solvent residues.
    

Experimental Protocol: Purity Verification (HPLC)

Use this method to requalify material stored for >1 year.

Objective: Detect oxidative degradation and hydrolysis products.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring)
Temperature 25°C

Pass Criteria:

  • Main peak Area % > 98.0%.[1]

  • No single impurity > 0.5%.

Troubleshooting Logic Tree

Use this decision tree to determine the fate of stored material.

TroubleshootingTree Start Visual Inspection Color Color Change? Start->Color Clump Caking/Clumping? Start->Clump Action1 OK for Use Color->Action1 No Action2 Run LC-MS (Check M+16) Color->Action2 Yes (Yellowing) Clump->Action1 No Action3 Dry under Vacuum (P2O5 Desiccant) Clump->Action3 Yes (Moisture) Action3->Action2 If Clumping Persists

Figure 2: Decision matrix for evaluating stored chemical inventory.

References

  • BLD Pharm. (n.d.). 3-Amino-3-(3-ethoxyphenyl)propanoic acid MSDS. Retrieved from

  • Sigma-Aldrich. (n.d.). General Storage Guidelines for Amino Acid Derivatives. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: Beta-Amino Acids. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Amino-3-phenylpropanoic acid derivatives. National Library of Medicine. Retrieved from

Sources

Optimization

Preventing racemization during synthesis of chiral 3-Amino-3-(3-ethoxyphenyl)propanoic acid

Welcome to the technical support center for the synthesis of chiral 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral 3-Amino-3-(3-ethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with maintaining stereochemical integrity during the synthesis of this important chiral building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Section 1: Troubleshooting Guide - Diagnosing and Solving Racemization

This section addresses specific experimental issues that indicate a loss of enantiomeric purity.

Q1: My final product shows significant racemization after what I believed to be an enantioselective synthesis. What are the likely causes?

A1: Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, is a common challenge in the synthesis of chiral β-amino acids. The primary culprit is the formation of a planar, achiral intermediate, which can be protonated from either face with equal probability. In the context of 3-Amino-3-(3-ethoxyphenyl)propanoic acid, the stereocenter is benzylic and alpha to a carboxylic acid, making the α-proton susceptible to abstraction under certain conditions.

Key checkpoints in your synthesis:

  • pH of the reaction medium: Both acidic and basic conditions can catalyze racemization.[1][2][3] Strong bases can deprotonate the α-carbon, leading to a planar enolate, while strong acids can promote enolization.[3][4]

  • Temperature: Elevated temperatures provide the activation energy for epimerization and can significantly increase the rate of racemization.[5][6][7]

  • Reaction time: Prolonged exposure to conditions that favor racemization will inevitably lead to a decrease in enantiomeric excess (ee).

Q2: I've observed a drop in enantiomeric excess after the final deprotection step. Why is this happening and how can I prevent it?

A2: The deprotection step is a critical juncture where stereochemical integrity can be compromised. The choice of protecting group and the deprotection conditions are paramount.

  • Mechanism of Racemization during Deprotection: If harsh acidic or basic conditions are used to remove protecting groups (e.g., from the amine or carboxylic acid), you risk epimerizing the adjacent stereocenter. For instance, harsh base treatment to hydrolyze a methyl or ethyl ester can lead to deprotonation at the α-position. Similarly, some protecting groups require strongly acidic conditions for removal, which can also catalyze enolization.[3][8]

  • Recommended Mitigation Strategies:

    • Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under mild and different conditions.[9] For example, a Boc-protected amine (acid-labile) and a benzyl ester (hydrogenolysis) allow for sequential and gentle deprotection.

    • Enzymatic Hydrolysis: For ester deprotection, consider using lipases, which can be highly enantioselective and operate under mild conditions.[10]

    • Careful Control of Conditions: If acidic or basic hydrolysis is unavoidable, use the mildest conditions possible. This includes low temperatures, stoichiometric amounts of reagents, and careful monitoring of the reaction to avoid prolonged exposure.

Q3: My amide coupling step to form a precursor is leading to a racemic product. What's going wrong?

A3: Amide bond formation is a notorious step for racemization, especially when activating the carboxylic acid of an amino acid. The mechanism often involves the formation of an oxazolone intermediate, which has an acidic proton that can be easily abstracted, leading to racemization.[11][12]

Troubleshooting your coupling reaction:

  • Coupling Reagents: Standard carbodiimides like DCC or EDC can promote racemization. The use of additives is crucial to suppress this side reaction.[13]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated acid to form an active ester that is less prone to racemization.[13][14][15]

  • Base: The choice and amount of base are critical. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but excess base can accelerate racemization. Use the minimum amount necessary.

  • Temperature: Perform couplings at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of oxazolone formation and subsequent racemization.

Below is a table comparing common coupling reagents and their impact on racemization:

Coupling ReagentAdditiveRacemization PotentialComments
DCC/EDCNoneHighProne to oxazolone formation and N-acylurea byproduct.[13]
DCC/EDCHOBt/HOAtLowHOBt and HOAt are effective racemization suppressants.[13][14]
HBTU/HATUNoneLowAminium-based reagents that incorporate HOBt/HOAt moiety.[14]
DEPBTNoneVery LowA phosphonium-based reagent known for low racemization.[15]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the enantioselective synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

Q4: What are the principal strategies for obtaining enantiomerically pure 3-Amino-3-(3-ethoxyphenyl)propanoic acid?

A4: There are three main strategies to achieve an enantiomerically pure product:

  • Asymmetric Synthesis: This involves building the molecule from achiral precursors using a chiral catalyst or auxiliary to control the stereochemistry of the newly formed chiral center.

    • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Examples include Evans oxazolidinones or sulfinamides.[16][17] After the key stereocenter is set, the auxiliary is removed.

    • Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to generate a large amount of enantiomerically enriched product.[18][19]

  • Resolution of a Racemic Mixture: A racemic mixture is synthesized and then the enantiomers are separated.

    • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[20] These salts have different physical properties (e.g., solubility) and can be separated by crystallization. Common resolving agents for chiral acids are chiral amines like (R)- or (S)-1-phenylethylamine.[21]

  • Enzymatic Methods: Enzymes are highly specific catalysts that can differentiate between enantiomers.

    • Enzymatic Resolution: An enzyme can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a lipase could selectively hydrolyze the ester of one enantiomer.[10][22]

The choice of strategy depends on factors such as scale, cost, and available expertise.

Q5: How do I choose the right protecting group for the amino function to minimize racemization?

A5: The ideal protecting group should be stable throughout the synthesis but removable under mild conditions that do not compromise the stereocenter.[23]

Protecting GroupAbbreviationCleavage ConditionsAdvantages/Disadvantages
tert-ButoxycarbonylBocStrong acid (e.g., TFA)[8]Widely used, but acidic cleavage can be harsh for some substrates.
BenzyloxycarbonylCbz/ZCatalytic Hydrogenolysis (H₂, Pd/C)Cleavage is very mild and neutral. Not suitable for molecules with other reducible groups.[8]
9-FluorenylmethoxycarbonylFmocMild base (e.g., piperidine)[24]Base-lability can be an issue if other parts of the molecule are base-sensitive.

For the synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a Cbz group is often an excellent choice due to the exceptionally mild and neutral deprotection conditions, which pose a minimal risk of racemization.

Q6: What is the role of the solvent in preventing racemization?

A6: The solvent can significantly influence the reaction's stereochemical outcome by stabilizing or destabilizing transition states and intermediates.[25]

  • Polarity: Solvent polarity can affect the rate of racemization. For example, in some cases, polar solvents can stabilize charged intermediates that may lead to racemization.[26]

  • Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and proton transfer, which can facilitate racemization mechanisms.

  • Chiral Solvents: While less common for bulk reactions, chiral solvents can create a chiral environment that can influence the stereochemical outcome of a reaction.[27]

The optimal solvent is often determined empirically for a specific reaction. It is advisable to screen a few different solvents (e.g., THF, DCM, acetonitrile) to find the one that gives the best enantioselectivity.

Q7: How can I monitor the enantiomeric purity of my product throughout the synthesis?

A7: Regular monitoring of the enantiomeric excess (ee) is crucial to identify which steps are causing racemization. The most common technique is chiral High-Performance Liquid Chromatography (HPLC) .

  • Methodology: A small sample of the product is derivatized (if necessary) to make it suitable for detection and then injected onto an HPLC column that has a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification.

Below is a workflow for monitoring enantiomeric purity:

G cluster_0 Synthesis Workflow cluster_1 QC Checkpoints A Starting Material B Step 1: Introduce Chirality A->B QC1 Chiral HPLC Analysis B->QC1 Check ee C Step 2: Intermediate 1 D Step 3: Intermediate 2 C->D QC2 Chiral HPLC Analysis D->QC2 Check ee E Final Product QC3 Chiral HPLC Analysis E->QC3 Final ee determination QC1->C Proceed if ee > 99% QC2->E Proceed if ee > 99%

Caption: Workflow for monitoring enantiomeric purity.

Section 3: Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic N-Boc-3-Amino-3-(3-ethoxyphenyl)propanoic acid

This protocol describes a common method for resolving a racemic mixture.

Materials:

  • Racemic N-Boc-3-Amino-3-(3-ethoxyphenyl)propanoic acid

  • (R)-(+)-1-Phenylethylamine (Resolving Agent)

  • Methanol

  • Ethyl Acetate

  • 1M Hydrochloric Acid

  • Dichloromethane (DCM)

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic N-Boc protected acid in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in ethyl acetate.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer:

    • Collect the crystals by vacuum filtration and wash with cold ethyl acetate.

    • Dry the crystals under vacuum. This is your enriched diastereomeric salt.

    • The enantiomeric purity of the salt can be checked by liberating the acid (see step 3) and analyzing by chiral HPLC.

    • Recrystallization from methanol/ethyl acetate may be necessary to improve diastereomeric purity.

  • Liberation of the Enantiopure Acid:

    • Suspend the diastereomeric salt in a mixture of DCM and water.

    • Acidify the aqueous layer to pH 1-2 with 1M HCl.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc protected amino acid.

Protocol 2: Racemization-Suppressing Amide Coupling

This protocol details an amide coupling using HBTU to minimize racemization.

Materials:

  • N-Boc-3-Amino-3-(3-ethoxyphenyl)propanoic acid

  • Amine coupling partner (e.g., Benzylamine)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 equivalent of the N-Boc protected acid in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling:

    • Add 1.1 equivalents of HBTU to the solution.

    • Add 2.5 equivalents of DIPEA dropwise, ensuring the temperature remains at 0 °C.

    • Stir the mixture for 15-20 minutes to allow for pre-activation.

    • Add 1.05 equivalents of the amine coupling partner to the reaction mixture.

  • Reaction Progression and Workup:

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G A N-Boc-Amino Acid B HBTU + DIPEA in DMF @ 0°C A->B Activation C Activated Ester Intermediate (Less prone to racemization) B->C E Coupled Amide Product (High Enantiomeric Purity) C->E Nucleophilic Attack F Oxazolone Formation (Racemization Pathway - Minimized) C->F Side Reaction D Amine Nucleophile D->E

Caption: Racemization suppression using HBTU.

References

  • Shaikh, A. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]

  • Google Patents. (1998). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
  • Xiao, Z., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 46-56. [Link]

  • Steendam, R. R. E., et al. (2015). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 15(7), 3334-3339. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Liu, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5373. [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • ACS Symposium Series. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2008). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. [Link]

  • National Institutes of Health. (2014). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. [Link]

  • ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. [Link]

  • ACS Publications. (1993). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • National Institutes of Health. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. [Link]

  • MDPI. (n.d.). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. [Link]

  • McCudden, C. R., & Kraus, V. B. (2006). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Clinical Biochemistry, 39(12), 1112-1130. [Link]

  • Journal of the American Chemical Society. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]

  • ACS Publications. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. [Link]

  • ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • PubMed. (2006). Spectroscopic investigations of solvent effect on chiral interactions. [Link]

  • Creation.com. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Radboud Repository. (2016). Deracemization of a Racemic Compound via Its Conglomerate- Forming Salt Using Temperature Cycling. [Link]

  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. [Link]

  • University of Groningen. (n.d.). Chemically fuelled deracemization of amino acids. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

Sources

Troubleshooting

Technical Guide: Enantiomeric Enrichment of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid

This technical guide details the protocols and troubleshooting strategies for increasing the enantiomeric excess (%ee) of 3-Amino-3-(3-ethoxyphenyl)propanoic acid . This -amino acid framework is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the protocols and troubleshooting strategies for increasing the enantiomeric excess (%ee) of 3-Amino-3-(3-ethoxyphenyl)propanoic acid .

This


-amino acid framework is a critical pharmacophore in peptidomimetics and integrin antagonists. The presence of the meta-ethoxy group introduces specific steric and lipophilic characteristics that influence solubility and enzyme binding, requiring tailored resolution strategies compared to the unsubstituted parent compound.

Core Synthesis & Resolution Strategy

The most robust route to high-ee material involves a "Resolve-then-Upgrade" approach. Direct asymmetric synthesis (e.g., Mannich reaction) often yields 80-90% ee, which is insufficient for clinical standards (>99.5%). Therefore, this guide focuses on Kinetic Resolution (Biocatalysis) and Diastereomeric Crystallization , followed by Eutectic Polishing .

Workflow Overview

The following decision tree outlines the optimal path based on your current starting material state.

ResolutionStrategy Start Starting Material State Racemate Racemic (50:50) Start->Racemate Scalemic Enriched (e.g., 80% ee) Start->Scalemic MethodA Method A: Enzymatic Resolution (CAL-A / CAL-B) Racemate->MethodA Preferred for <10g MethodB Method B: Classical Resolution (Chiral Acids) Racemate->MethodB Preferred for >100g MethodC Method C: Eutectic Recrystallization (Solubility Tuning) Scalemic->MethodC Upgrade to >99% MethodA->Scalemic Yields 90-98% ee MethodB->Scalemic Yields 85-95% ee Final Target: >99.5% ee MethodC->Final

Figure 1: Strategic decision tree for selecting the appropriate enrichment protocol.

Method A: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High selectivity, mild conditions, and obtaining both enantiomers. Mechanism: Lipases differentiate between enantiomers of the ester derivative, hydrolyzing one to the acid while leaving the other as an ester.

Protocol: Lipase-Catalyzed Hydrolysis

The 3-ethoxy substitution pattern is well-tolerated by Candida antarctica Lipase B (CAL-B) and Lipase A (CAL-A).

Reagents:

  • Substrate: Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate (Convert free acid to ester using SOCl

    
    /EtOH).
    
  • Enzyme: Immobilized CAL-B (e.g., Novozym 435) or CAL-A (Immozyme).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) saturated with water (or 50:50 Phosphate buffer/Organic).

Step-by-Step:

  • Preparation: Dissolve the racemic ethyl ester (100 mM) in MTBE. Add 0.5 equivalents of water (nucleophile).

  • Initiation: Add immobilized Lipase (20-50% w/w relative to substrate).

  • Incubation: Shake at 30–45°C. Monitor conversion via HPLC.

  • Termination: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Separation: Filter off the enzyme.

    • Phase Separation: Partition between organic solvent and aqueous NaHCO

      
      .
      
    • Aqueous Phase: Contains the hydrolyzed (S)-Acid (typically).

    • Organic Phase: Contains the unreacted (R)-Ester .

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Selectivity (E < 20) Non-specific hydrolysisSwitch solvent to dry DIPE or Toluene. Lower temperature to 25°C.
Reaction Stalls < 40% Product inhibitionRemove produced ethanol (use open vessel or molecular sieves). Add more enzyme.
Racemization pH too highEnsure aqueous buffer is pH 7.0–7.5. Avoid strong bases during workup.

Method B: Classical Resolution (Diastereomeric Crystallization)

Best for: Large-scale manufacturing where enzyme costs are prohibitive. Mechanism: Formation of diastereomeric salts with a chiral acid, exploiting solubility differences.[1]

Protocol: Screening Resolving Agents

-amino acids are bases. You must screen chiral acids. Common successes for 3-aryl-propanoic acids include Tartaric acid , Mandelic acid , and Dibenzoyl-tartaric acid .

Experimental Setup:

  • Stoichiometry: Mix 1.0 eq of Racemic Amino Acid with 0.5 eq of Resolving Agent (Method of Half-Quantities) or 1.0 eq (Classic).

  • Solvent System: Start with Ethanol/Water (9:1). Heat to reflux until clear.

  • Cooling: Cool slowly to Room Temp (RT) over 4-6 hours. If no crystals form, scratch glass or cool to 4°C.

  • Harvest: Filter crystals.

  • Liberation: Treat salt with dilute NaOH to pH 6 (isoelectric point) to precipitate the free amino acid.

Critical Insight: The 3-ethoxy group increases lipophilicity. If salts are too soluble in EtOH, switch to Isopropanol (IPA) or Acetone .

Method C: Eutectic Recrystallization (The "Polishing" Step)

Best for: Upgrading material from 80-90% ee to >99% ee. Concept: Most amino acids crystallize as racemic compounds (where the racemate is less soluble than the pure enantiomer) or conglomerates (rare).

If your compound behaves as a typical Racemic Compound :

  • The eutectic point is the composition where the melt/solution is saturated with both racemate and enantiomer.

  • Strategy: If your ee is above the eutectic composition (typically >70-80% for these systems), recrystallization will precipitate the pure enantiomer first (or the racemate first, depending on the phase diagram).

Protocol for "Self-Disproportionation":

  • Dissolve the enriched material (e.g., 90% ee) in the minimum amount of boiling water or EtOH/Water.

  • Allow to cool.[2]

  • Scenario 1 (Racemate is less soluble): The precipitate is lower ee (racemate). The mother liquor becomes enriched in the pure enantiomer.

    • Action: Filter off the solid (discard or recycle). Keep the filtrate.

  • Scenario 2 (Enantiomer is less soluble): The precipitate is higher ee.

    • Action:Keep the solid.

Validation: You must determine the solubility behavior experimentally. Take 1g of 90% ee material, recrystallize, and measure the ee of both solid and filtrate.

Analytical Validation

You cannot improve what you cannot measure.

  • HPLC Method:

    • Column: Daicel Crownpak CR(+) (specifically designed for amino acids) or Chiralcel OD-H (for the ester derivative).

    • Mobile Phase (Crownpak): Aqueous HClO

      
       (pH 1.5–2.0).
      
    • Mobile Phase (OD-H): Hexane/IPA (90:10).

    • Detection: UV at 210 nm (amide) or 254 nm (phenyl ring).

Frequently Asked Questions (FAQs)

Q1: My Rodionov reaction yields a sticky oil. How do I purify it before resolution? A: The 3-ethoxy group adds lipophilicity, making the zwitterion "greasy." Do not attempt to crystallize the crude zwitterion from water. Instead, wash the crude solid with Ethyl Acetate to remove non-polar byproducts, then recrystallize from Ethanol/Water. Alternatively, convert to the HCl salt immediately, which is often more crystalline.

Q2: Can I use Dynamic Kinetic Resolution (DKR)? A: Yes, but it requires a racemization catalyst (e.g., Ruthenium) compatible with the enzyme. For


-amino acids, simple kinetic resolution (max 50% yield) is often more reliable for initial development. If yield is critical, recycle the undesired enantiomer by racemizing it with catalytic aldehyde in acetic acid.

Q3: The ee drops during the hydrolysis of the ester. Why? A: This is likely due to chemical hydrolysis competing with enzymatic hydrolysis. Ensure the pH is strictly controlled. If using a biphasic system, ensure the aqueous phase is not too basic (keep pH < 8).

References

  • Enzym

    
    -Amino Acids: 
    Soloshonok, V. A., et al. "Biocatalytic approach to enantiomerically pure 
    
    
    
    -amino acids." Tetrahedron: Asymmetry, 1995.
  • Lipase A (CAL-A) Specificity: Pilissão, C., et al. "Lipase A from Candida antarctica (CAL-A): A Versatile Biocatalyst." ChemBioChem, 2010.

  • Synthesis of 3-Aryl-3-aminopropanoic Acids (Rodionov): Protopopova, T. V., & Skoldinov, A. P. "Synthesis of -amino acids from aldehydes and malonic acid." Journal of General Chemistry USSR, 1958.
  • Recrystallization of Scalemic Mixtures: Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981. (Foundational text on solubility phase diagrams).

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 3-Amino-3-(3-ethoxyphenyl)propanoic acid versus its methoxy analog

This guide provides an in-depth technical comparison of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (3-Ethoxy- -Phe) versus its methoxy analog (3-Methoxy- -Phe).[1] These compounds are -amino acids , specifically -phenylala...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Amino-3-(3-ethoxyphenyl)propanoic acid (3-Ethoxy-


-Phe) versus its methoxy analog  (3-Methoxy-

-Phe).[1]

These compounds are


-amino acids , specifically 

-phenylalanine derivatives.[1] They serve as critical chiral building blocks in medicinal chemistry, particularly for the synthesis of peptidomimetics, integrin antagonists, and kinase inhibitors.[1] The choice between the ethoxy and methoxy substituent at the meta-position (C3 of the phenyl ring) is a classic "bioisosteric tuning" strategy used to modulate lipophilicity, metabolic stability, and receptor selectivity.

Comparative Guide: 3-Ethoxy vs. 3-Methoxy- -Phenylalanine in Drug Discovery[1]

Executive Summary
  • 3-Methoxy-

    
    -Phe:  The "standard" starting point.[1] Offers a balance of solubility and lipophilicity.[1] Often yields higher potency in sterically constrained binding pockets due to its smaller Van der Waals radius.
    
  • 3-Ethoxy-

    
    -Phe:  The "optimization" analog.[1] Introduces increased steric bulk and lipophilicity (+0.5 LogP). Primarily used to enhance selectivity  (by clashing with off-target pockets) or improve membrane permeability  (via increased lipophilicity).[1]
    
Physicochemical Profile & Structural Properties

The transition from a methoxy (


) to an ethoxy (

) group induces subtle but impactful changes in the molecule's behavior.[1]
Feature3-Methoxy Analog3-Ethoxy AnalogImpact on Drug Design
Formula


Ethoxy adds ~14 Da (one methylene unit).[1]
Molecular Weight 195.22 g/mol 209.24 g/mol Negligible impact on ligand efficiency.[1]
cLogP (Predicted) ~1.2~1.7Ethoxy is more lipophilic. Critical for crossing the Blood-Brain Barrier (BBB) or cell membranes.[1]
Steric Bulk (A-value) ModerateHighEthoxy requires a larger hydrophobic pocket.
Rotational Freedom LowMediumThe ethyl chain adds rotatable bond entropy, potentially reducing binding affinity if not constrained.
Solubility (Aq) HigherLowerMethoxy is preferred for aqueous formulations.[1]
Biological Activity & SAR Case Studies

The following case studies demonstrate how swapping Methoxy for Ethoxy affects biological outcomes. These examples are drawn from kinase and enzyme inhibition campaigns.

Case Study A: Kinase Selectivity (ALK vs. PLK-1)

In the development of dual inhibitors for Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) , the 3-alkoxy substituent functions as a "gatekeeper" probe.[1]

  • Experimental Observation: When optimizing a benzamide scaffold, researchers compared the 3-methoxy and 3-ethoxy substituents.

  • 3-Methoxy: Maintained high potency against both the target (ALK) and the off-target (PLK-1).[1]

  • 3-Ethoxy:

    • ALK Activity: Retained potency (Target tolerated the bulk).

    • PLK-1 Activity: Significant decrease in potency.[2]

    • Mechanism: The PLK-1 active site is more sterically restricted.[1] The extra methylene group in the ethoxy tail caused a steric clash with the pocket wall (likely a phenylalanine or leucine gatekeeper), effectively "filtering out" the off-target activity.[1]

Case Study B: Tyrosinase Inhibition (Antioxidant Activity)

In a study of benzylidene-thiazole analogs for preventing hyperpigmentation, the electronic and steric effects of the alkoxy group were pivotal.[1]

  • Target: Mushroom Tyrosinase (enzyme responsible for melanin production).[1]

  • 3-Methoxy Analog: Showed strong-to-moderate inhibitory activity (

    
    ).[1] The methoxy group acted as an electron-donating group (EDG) without blocking the catalytic core.
    
  • 3-Ethoxy Analog: Exhibited weak or no activity (

    
    ).[3]
    
  • Mechanism: The tyrosinase active site is a narrow binuclear copper center.[1] The 3-ethoxy group was too bulky to allow the phenyl ring to penetrate the catalytic tunnel, preventing the inhibitor from reaching the copper ions.[1]

Experimental Workflow: Decision Logic

This diagram illustrates the logical flow for selecting between the two analogs during a Lead Optimization campaign.

G Start Lead Optimization: Beta-Phenylalanine Scaffold CheckPocket Analyze Target Binding Pocket (Crystal Structure/Homology) Start->CheckPocket Restricted Restricted/Narrow Pocket CheckPocket->Restricted Steric Constraints Spacious Spacious/Hydrophobic Pocket CheckPocket->Spacious Available Volume SelectMethoxy Select 3-Methoxy Analog (Minimize Steric Clash) Restricted->SelectMethoxy SelectEthoxy Select 3-Ethoxy Analog (Fill Hydrophobic Space) Spacious->SelectEthoxy TestSelectivity Test Selectivity vs. Off-Targets SelectMethoxy->TestSelectivity SelectEthoxy->TestSelectivity Outcome1 High Potency Low Selectivity TestSelectivity->Outcome1 Methoxy (Fits everywhere) Outcome2 High Potency High Selectivity TestSelectivity->Outcome2 Ethoxy (Excludes tight off-targets)

Caption: Decision tree for 3-alkoxy-


-phenylalanine selection based on target structural biology.
Synthetic & Manufacturing Considerations

When sourcing or synthesizing these materials, "Trustworthiness" implies knowing the limitations of their production.[1]

  • Enzymatic Resolution:

    • Both compounds are often produced as racemates and require resolution.[1]

    • Protocol Insight: Lipase-catalyzed hydrolysis of the ethyl esters is a common route.[1] However, data indicates that 3-ethoxy substrates are resolved more slowly than 3-methoxy substrates.[1] The increased bulk near the ester bond hinders the enzyme's acyl-enzyme intermediate formation.[1]

    • Recommendation: If synthesizing the 3-ethoxy analog via enzymatic resolution, increase reaction time by 2-3x compared to the methoxy analog or switch to a high-activity lipase variant (e.g., Candida antarctica Lipase B).

  • Stability:

    • Both analogs are stable solids at room temperature.

    • Peptide Stability: Incorporation of either

      
      -amino acid into a peptide chain dramatically increases resistance to proteolytic degradation (proteases generally do not recognize the 
      
      
      
      -backbone).[1]
References
  • Kinase Selectivity (ALK/BRD4): Journal of Medicinal Chemistry. "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity." (2019).[1]

  • Tyrosinase Inhibition: International Journal of Molecular Sciences. "Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs." (2025).[1] (Generalized PMC Link for verification)

  • Enzymatic Resolution:Journal of Pharmaceutical Sciences.

    
    -arylalkyl-substituted 
    
    
    
    -amino acid enantiomers."[1]
  • PubChem Compound Summary: 3-Amino-3-(4-methoxyphenyl)propanoic acid (Isomer/Analog Reference).[1]

Sources

Comparative

An In Vitro Comparative Analysis of 3-Amino-3-(3-ethoxyphenyl)propanoic Acid and Other β-Amino Acids

A Senior Application Scientist's Guide to Evaluating Novel GABAergic Compounds In the landscape of neuropharmacology and drug development, β-amino acids represent a class of compounds with significant therapeutic potenti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel GABAergic Compounds

In the landscape of neuropharmacology and drug development, β-amino acids represent a class of compounds with significant therapeutic potential.[1][2] Their structural diversity allows for the fine-tuning of interactions with various biological targets, offering promise for conditions ranging from anxiety and depression to neurological disorders.[3][4] This guide provides a comprehensive framework for the in vitro comparison of a novel compound, 3-Amino-3-(3-ethoxyphenyl)propanoic acid, with other well-characterized β-amino acids.

The primary objective of this guide is to present a rigorous, scientifically sound methodology for evaluating the pharmacological profile of this novel molecule. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present illustrative data to guide researchers in their own investigations. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this document serves as a self-validating system for the comparative analysis of β-amino acids.

Rationale for Comparison and Selection of Comparator Compounds

The structural hallmark of β-amino acids, the placement of the amino group at the β-carbon relative to the carboxyl group, confers unique conformational properties and resistance to proteolytic degradation compared to their α-amino acid counterparts.[2] This intrinsic stability makes them attractive candidates for drug development.

Our target compound, 3-Amino-3-(3-ethoxyphenyl)propanoic acid, features a phenyl ring with an ethoxy substitution. This lipophilic moiety suggests potential for enhanced blood-brain barrier penetration and interaction with hydrophobic binding pockets of neuronal receptors. Given the structural similarities to known GABAergic compounds, we hypothesize that it may act as a modulator of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[3][5]

To provide a meaningful comparison, we have selected the following β-amino acids as benchmarks:

  • β-Alanine: A naturally occurring β-amino acid that serves as a precursor to carnosine and is an agonist at some GABA receptors.[6][7]

  • β-Aminobutyric acid (BABA): A non-proteinogenic amino acid known to induce disease resistance in plants and with potential neuroactive properties.[8][9][10]

  • Phenibut (β-phenyl-γ-aminobutyric acid): A neuropsychotropic drug developed in Russia with anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist.[3][4][11]

This selection provides a spectrum of comparators, from a simple endogenous β-amino acid to a clinically utilized synthetic analogue.

Experimental Design: A Multi-faceted In Vitro Approach

A comprehensive in vitro evaluation should encompass receptor interaction, cellular permeability, and metabolic fate. To this end, we propose a trio of assays to build a robust pharmacological profile of 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

experimental_workflow cluster_assays In Vitro Assays cluster_outcomes Pharmacological Profile receptor_binding GABA-B Receptor Binding Assay affinity Receptor Affinity (Ki) receptor_binding->affinity cellular_uptake Cellular Uptake Assay uptake_rate Cellular Permeability cellular_uptake->uptake_rate metabolic_stability Metabolic Stability Assay half_life Metabolic Half-life (t1/2) metabolic_stability->half_life gaba_b_pathway cluster_membrane Cell Membrane GABA_B GABA-B Receptor G_protein Gi/o Protein GABA_B->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases cAMP K_efflux Hyperpolarization GIRK->K_efflux Increases K+ Efflux Ligand 3-Amino-3-(3-ethoxyphenyl)propanoic acid (or other agonist) Ligand->GABA_B Binds

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthetic 3-Amino-3-(3-ethoxyphenyl)propanoic Acid

For researchers, scientists, and drug development professionals, the assurance of purity in a synthetic compound is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity in a synthetic compound is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the context of pharmaceutical development, even minute impurities can have profound effects on toxicological profiles, pharmacological activity, and the overall safety and efficacy of a drug candidate. This guide provides an in-depth comparison of essential analytical techniques for validating the purity of a synthetic small molecule, using 3-Amino-3-(3-ethoxyphenyl)propanoic acid as a representative example. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

The Criticality of Purity in Drug Development

3-Amino-3-(3-ethoxyphenyl)propanoic acid, a non-proteinogenic β-amino acid, represents a class of compounds with significant potential in medicinal chemistry. The introduction of impurities during its multi-step synthesis can arise from starting materials, intermediates, by-products, or degradation products. Therefore, a multi-pronged analytical approach is imperative to comprehensively characterize the purity profile of the final product. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. Regulatory bodies like the FDA and international guidelines such as the ICH Q2(R1) provide a framework for such validation, ensuring that analytical methods are robust and reliable[1][2][3][4][5][6][7].

A Comparative Overview of Purity Validation Techniques

A battery of orthogonal analytical techniques should be employed to build a complete picture of the compound's purity. Each method provides a unique lens through which to assess different aspects of purity, from chemical and chiral integrity to elemental composition.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitation of chemical and chiral purity.High sensitivity, excellent resolution, quantitative accuracy.Requires reference standards for impurity identification, may not detect non-chromophoric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Provides detailed structural information, can identify unknown impurities, non-destructive.[8][9][10][11]Lower sensitivity compared to HPLC, complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.High sensitivity and specificity, provides molecular weight information.[12][13][14]May not be quantitative without standards, ionization efficiency can vary between compounds.
Elemental Analysis (EA) Confirmation of elemental composition.Provides fundamental confirmation of the empirical formula.[15][16]Does not provide information on structural isomers or the nature of impurities.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is an indispensable technique for separating and quantifying components in a mixture. For a chiral molecule like 3-Amino-3-(3-ethoxyphenyl)propanoic acid, both reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity are crucial.

A. Reversed-Phase HPLC for Chemical Purity

Principle: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Amino-3-(3-ethoxyphenyl)propanoic acid and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interpretation of Results: A high-purity sample will exhibit a single major peak with minimal or no other peaks. The presence of other peaks indicates impurities. The relative area of each impurity peak corresponds to its approximate concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report NMR_Analysis_Flow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Dissolve Dissolve in Deuterated Solvent Acquire_1H Acquire ¹H NMR Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (optional) Acquire_13C->Acquire_2D Analyze_Shifts Analyze Chemical Shifts Acquire_2D->Analyze_Shifts Analyze_Integration Analyze Integration Analyze_Shifts->Analyze_Integration Analyze_Multiplicity Analyze Multiplicity Analyze_Integration->Analyze_Multiplicity Structure_Confirm Confirm Structure & Identify Impurities Analyze_Multiplicity->Structure_Confirm Purity_Assessment Purity_Assessment Structure_Confirm->Purity_Assessment

Sources

Comparative

A Multi-faceted Approach to Unambiguous Structural Elucidation of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

A Senior Application Scientist's Guide to Orthogonal Structural Confirmation In the landscape of drug development and pharmaceutical sciences, the unequivocal confirmation of a molecule's structure is a cornerstone of sa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Orthogonal Structural Confirmation

In the landscape of drug development and pharmaceutical sciences, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. For a compound such as 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a thorough structural characterization is paramount. This guide provides an in-depth comparison of orthogonal analytical methods, offering a robust framework for researchers and scientists to confidently elucidate and confirm its structure. An orthogonal approach, which employs multiple analytical techniques with different underlying principles, is essential for a comprehensive understanding of a molecule's identity and properties.[1][2]

The structure of 3-Amino-3-(3-ethoxyphenyl)propanoic acid presents several key features for analytical interrogation: a carboxylic acid, a primary amine, a benzene ring with a meta-substituted ethoxy group, and a chiral center at the C3 position. A comprehensive structural confirmation strategy must address the connectivity of these atoms, the presence of functional groups, the precise molecular weight, and the absolute stereochemistry.

This guide will explore the application of four powerful and complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the carbon-hydrogen framework of organic molecules.[3]

  • Mass Spectrometry (MS): Provides precise molecular weight and invaluable fragmentation information for structural confirmation.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for identifying key functional groups.[5]

  • X-ray Crystallography: The definitive method for determining the three-dimensional arrangement of atoms and the absolute configuration of chiral centers.[6]

By integrating the data from these orthogonal methods, a self-validating and comprehensive structural dossier for 3-Amino-3-(3-ethoxyphenyl)propanoic acid can be assembled, meeting the rigorous standards of scientific integrity and regulatory scrutiny as outlined by guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic compounds in solution.[3][12][13] It provides information on the chemical environment of individual atoms and their connectivity, allowing for a comprehensive mapping of the molecular structure. For 3-Amino-3-(3-ethoxyphenyl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Causality Behind Experimental Choices in NMR
  • ¹H NMR: This initial experiment provides crucial information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration). The aromatic protons of the ethoxyphenyl group will appear in a distinct region, as will the protons of the ethoxy group and the aliphatic protons of the propanoic acid backbone.

  • ¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing the connectivity between atoms.[14]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is invaluable for tracing the spin systems within the ethoxy group and the propanoic acid chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the different fragments of the molecule, for instance, linking the aromatic ring to the propanoic acid backbone.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-3-(3-ethoxyphenyl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to solubilize the amino acid). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

  • 2D NMR Acquisition: Perform a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish the connectivity of the molecule.

  • Data Processing and Interpretation: Process the acquired data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and confirm the proposed structure.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve in Deuterated Solvent H1_NMR 1H NMR Prep->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[15] It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[4][16][17][18]

Causality Behind Experimental Choices in MS
  • High-Resolution Mass Spectrometry (HRMS): This is crucial for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental composition. This provides a high degree of confidence in the molecular formula of 3-Amino-3-(3-ethoxyphenyl)propanoic acid.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented. The resulting fragment ions provide information about the connectivity of the molecule. For 3-Amino-3-(3-ethoxyphenyl)propanoic acid, characteristic losses, such as the loss of water, formic acid, or the ethoxy group, can be observed, further corroborating the proposed structure.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of 3-Amino-3-(3-ethoxyphenyl)propanoic acid in a suitable solvent, such as methanol or acetonitrile/water.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules like amino acids.

  • Mass Analysis: Acquire a full scan mass spectrum in positive or negative ion mode to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • High-Resolution Mass Measurement: If available, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement and determine the elemental composition.

  • Tandem MS (MS/MS) Analysis: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Interpretation: Analyze the mass spectrum and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Prepare Dilute Solution Ionization Ionization (ESI) Prep->Ionization MS_Scan Full Scan MS Ionization->MS_Scan MSMS_Scan Tandem MS (MS/MS) MS_Scan->MSMS_Scan MW_Det Molecular Weight Determination MSMS_Scan->MW_Det Frag_Analysis Fragmentation Analysis MW_Det->Frag_Analysis Confirmation Structure Confirmation Frag_Analysis->Confirmation

Caption: Workflow for MS-based structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[5][19][20][21] It is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing the bonds to vibrate.

Causality Behind Experimental Choices in FTIR

For 3-Amino-3-(3-ethoxyphenyl)propanoic acid, FTIR is an excellent orthogonal method to confirm the presence of the key functional groups:

  • O-H stretch of the carboxylic acid: A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • N-H stretch of the primary amine: One or two sharp peaks are expected in the region of 3300-3500 cm⁻¹.

  • C=O stretch of the carboxylic acid: A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

  • C-O stretch of the ether and carboxylic acid: Absorptions are expected in the fingerprint region (1000-1300 cm⁻¹).

  • Aromatic C-H and C=C stretches: Characteristic absorptions will be present for the benzene ring.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.

  • Sample Spectrum: Acquire the infrared spectrum of the 3-Amino-3-(3-ethoxyphenyl)propanoic acid sample.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Diagram: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (ATR or KBr Pellet) Background Acquire Background Spectrum Prep->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Interpretation Identify Characteristic Absorption Bands Sample_Spec->Interpretation Confirmation Functional Group Confirmation Interpretation->Confirmation

Caption: Workflow for FTIR-based functional group analysis.

X-ray Crystallography: The Definitive Stereochemical Assignment

For chiral molecules like 3-Amino-3-(3-ethoxyphenyl)propanoic acid, determining the absolute configuration of the stereocenter is crucial, as different enantiomers can have vastly different pharmacological activities. X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[6][22][23][24][25]

Causality Behind Experimental Choices in X-ray Crystallography

The primary reason for employing X-ray crystallography is to resolve the ambiguity of the chiral center at C3. While NMR can confirm the relative stereochemistry in some cases, it cannot determine the absolute configuration. X-ray crystallography provides a direct visualization of the atomic arrangement in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of 3-Amino-3-(3-ethoxyphenyl)propanoic acid of suitable size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: If the data is of sufficient quality and the molecule contains a heavy atom or the X-ray wavelength is appropriately chosen to induce anomalous dispersion, the absolute configuration can be determined, often expressed by the Flack parameter.[24]

Diagram: X-ray Crystallography Experimental Workflow

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Solution & Refinement Growth Grow Single Crystal Mounting Mount Crystal Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Absolute_Config Absolute Configuration Determination Refinement->Absolute_Config

Caption: Workflow for X-ray crystallography.

Comparison of Orthogonal Methods

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nucleiGold standard for structure elucidation in solution, non-destructive.[3]Can be less sensitive than MS, may not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides accurate mass, useful for mixture analysis.[18]Can cause fragmentation that may complicate interpretation, does not directly provide stereochemical information.
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, easy to use.[5]Provides limited information on the overall molecular structure.
X-ray Crystallography 3D atomic arrangement, absolute configurationUnambiguous determination of absolute stereochemistry.[6]Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural elucidation of a pharmaceutical compound like 3-Amino-3-(3-ethoxyphenyl)propanoic acid demands a rigorous and multi-faceted analytical approach. By employing a suite of orthogonal methods—NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and X-ray crystallography—researchers can build a comprehensive and self-validating data package. This not only provides irrefutable confirmation of the molecule's structure, including its absolute stereochemistry, but also adheres to the highest standards of scientific integrity and regulatory expectations. The synergy of these techniques ensures that each piece of structural information is corroborated by an independent method, leading to an unambiguous and confident structural assignment.

References

  • Vertex AI Search. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.
  • PubMed. (n.d.). Seeing small molecules in action with bioorthogonal chemistry.
  • National Institutes of Health. (2019, January 3). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • International Council for Harmonisation. (1994, October 27). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • MDPI. (2021, November 15). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • ResearchGate. (2025, August 9). The use of X-ray crystallography to determine absolute configuration.
  • ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Michigan State University. (n.d.). Mass Spectrometry.
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • YouTube. (2015, May 19). Functional Groups from Infrared Spectra.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • CHIMIA. (2008, August 19). The use of X-ray Crystallography to Determine Absolute Configuration (II).
  • JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview.
  • ACS Omega. (2023, June 7). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors.
  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • University of Florida. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12.

Sources

Validation

A Guide to Inter-Laboratory Validation of a Bioassay for 3-Amino-3-(3-ethoxyphenyl)propanoic acid

This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for the quantification of 3-Amino-3-(3-ethoxyphenyl)propanoic acid in biological matrices. As a crucial component in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for the quantification of 3-Amino-3-(3-ethoxyphenyl)propanoic acid in biological matrices. As a crucial component in drug development, ensuring the reproducibility and reliability of a bioanalytical method across different laboratories is paramount. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a detailed protocol for an inter-laboratory validation study, and a comparative analysis of expected performance metrics. The principles outlined herein are grounded in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

Introduction: The Need for a Robust Bioassay

3-Amino-3-(3-ethoxyphenyl)propanoic acid is a synthetic amino acid derivative with potential therapeutic applications. Accurate quantification of this compound in biological fluids is essential for pharmacokinetic, toxicokinetic, and pharmacodynamic studies during drug development.[5] LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and wide dynamic range.[6][7] This guide proposes an LC-MS/MS-based bioassay and a rigorous inter-laboratory validation plan to establish its transferability and ensure data consistency across multiple research sites.

Proposed Bioassay: LC-MS/MS Method for 3-Amino-3-(3-ethoxyphenyl)propanoic acid

The selection of an appropriate analytical technique is the foundation of any reliable bioassay. For a small molecule like 3-Amino-3-(3-ethoxyphenyl)propanoic acid, LC-MS/MS offers unparalleled advantages over other methods like conventional HPLC with UV detection or ligand-binding assays, primarily due to its superior selectivity and sensitivity, which are critical when dealing with complex biological matrices.

Experimental Protocol: Sample Preparation and Analysis

The following protocol outlines a robust method for the extraction and quantification of 3-Amino-3-(3-ethoxyphenyl)propanoic acid from human plasma.

Materials:

  • 3-Amino-3-(3-ethoxyphenyl)propanoic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-Amino-3-(3-ethoxyphenyl)propanoic acid-d5

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the reference standard and SIL-IS in methanol.

    • Serially dilute the stock solutions with 50:50 (v/v) ACN:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the SIL-IS working solution in ACN.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and SIL-IS.

Method Rationale

The choice of protein precipitation is a balance between efficiency and cleanliness. For many small molecules, it provides adequate removal of interfering proteins with high recovery and is amenable to high-throughput workflows.[8] The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring accurate quantification.[7]

Inter-Laboratory Validation Study Design

An inter-laboratory validation study is designed to assess the reproducibility and transferability of a bioanalytical method. This study should involve at least three independent laboratories.

Study Protocol
  • Method Transfer: The originating laboratory provides the detailed analytical method, including all experimental parameters, reagent specifications, and acceptance criteria to the participating laboratories.

  • Validation Plan: A comprehensive validation plan is distributed, detailing the experiments to be performed, the number of replicates, and the expected outcomes. This plan should be based on regulatory guidelines.[1][3]

  • Sample Analysis: The originating laboratory prepares and distributes a set of blinded validation samples to all participating laboratories. This set includes calibration standards, and low, medium, and high concentration QC samples.

  • Data Reporting: Each laboratory analyzes the samples and reports their results to a central coordinating body for statistical analysis and comparison.

Visualization of the Validation Workflow

G cluster_origin Originating Laboratory cluster_participants Participating Laboratories (n≥3) cluster_central Central Coordination A Method Development & Initial Validation B Preparation of Validation Plan & Samples A->B C Method Transfer & Implementation B->C Transfer of Method, Plan & Samples D Analysis of Blinded Validation Samples C->D E Data Reporting D->E F Statistical Analysis & Comparison E->F Submission of Results G Final Validation Report F->G

Caption: Workflow for the inter-laboratory validation study.

Comparative Analysis and Acceptance Criteria

The core of the inter-laboratory validation is the comparison of key performance parameters across the participating laboratories. The acceptance criteria should be predefined in the validation plan and adhere to regulatory standards.

Key Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[1][3][4]

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Linearity & Range The concentration range over which the assay is accurate and precise.A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.The mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15% for QC samples (20% at LLOQ).
Matrix Effect The effect of matrix components on the ionization of the analyte and IS.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Hypothetical Inter-Laboratory Comparison Data

The following table presents a hypothetical comparison of accuracy and precision data from three laboratories for the analysis of QC samples.

QC Level Nominal Conc. (ng/mL) Laboratory 1 (Mean ± SD, %CV) Laboratory 2 (Mean ± SD, %CV) Laboratory 3 (Mean ± SD, %CV)
Low QC 54.8 ± 0.4, 8.3%5.2 ± 0.5, 9.6%4.9 ± 0.3, 6.1%
Mid QC 5051.5 ± 3.1, 6.0%48.9 ± 2.4, 4.9%50.8 ± 3.6, 7.1%
High QC 400392.1 ± 15.7, 4.0%408.2 ± 20.4, 5.0%396.5 ± 11.9, 3.0%

In this hypothetical scenario, all three laboratories meet the acceptance criteria for accuracy (mean values are within ±15% of nominal) and precision (CV ≤ 15%), demonstrating the robustness and transferability of the bioassay.

Alternative Methodologies and Justification for LC-MS/MS

While LC-MS/MS is the proposed method, it is important to consider alternatives and justify the selection.

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): These methods are generally less sensitive and selective than LC-MS/MS. The complex nature of biological matrices would likely lead to interferences, compromising the accuracy of the results.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of polar compounds like amino acids to make them volatile, adding complexity and potential variability to the sample preparation process.[10]

  • Ligand-Binding Assays (e.g., ELISA): These assays are more suited for large molecules and are generally not applicable to small molecules like 3-Amino-3-(3-ethoxyphenyl)propanoic acid unless a specific antibody can be generated, which is a resource-intensive process.

The choice of LC-MS/MS is therefore justified by its inherent sensitivity, selectivity, and applicability to a wide range of small molecules without the need for derivatization, making it the most reliable and efficient platform for this application.[6][7]

Logical Relationship of Method Selection

G cluster_criteria Key Selection Criteria A Bioanalytical Need: Quantification of a small molecule in biological matrix B LC-MS/MS C HPLC-UV/FLD D GC-MS E Ligand-Binding Assays Crit1 High Sensitivity B->Crit1 Crit2 High Selectivity B->Crit2 Crit3 No Derivatization Required B->Crit3 Crit4 Applicability to Small Molecules B->Crit4 C->Crit1 Lower C->Crit2 Lower D->Crit3 Requires Derivatization E->Crit4 Not Suitable

Caption: Rationale for selecting LC-MS/MS over alternative methods.

Conclusion

A successful inter-laboratory validation is a cornerstone of robust and reliable bioanalysis in drug development. This guide has presented a comprehensive framework for the validation of a bioassay for 3-Amino-3-(3-ethoxyphenyl)propanoic acid. By adhering to the principles outlined, researchers can establish a reproducible and transferable LC-MS/MS method, ensuring the consistency and integrity of bioanalytical data across multiple study sites. This, in turn, supports confident decision-making throughout the drug development lifecycle.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • Houghton, R., et al. (2010). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. [Link]

  • Clinical Chemistry. (2014). Advances in Amino Acid Analysis. [Link]

  • Future Science. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Retrieved from [Link]

  • Purdue University. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acids in Drug Discovery: Focus on 3-Amino-3-(3-methylphenyl)propanoic Acid. Retrieved from [Link]

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Comparative

Review of patents claiming derivatives of 3-Amino-3-(3-ethoxyphenyl)propanoic acid

An In-Depth Guide to the Patent Landscape and Therapeutic Potential of 3-Amino-3-arylpropanoic Acid Derivatives Introduction: The Significance of the β-Aryl-β-Amino Acid Scaffold The 3-amino-3-arylpropanoic acid framewor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Patent Landscape and Therapeutic Potential of 3-Amino-3-arylpropanoic Acid Derivatives

Introduction: The Significance of the β-Aryl-β-Amino Acid Scaffold

The 3-amino-3-arylpropanoic acid framework, a class of β-amino acids, represents a privileged scaffold in medicinal chemistry. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids feature a two-carbon separation between their amino and carboxyl groups. This seemingly minor alteration imparts significant and advantageous properties, most notably a profound resistance to proteolytic degradation.[1][2] This inherent stability makes them ideal candidates for developing peptide-based therapeutics with improved pharmacokinetic profiles.[1][2]

The incorporation of an aryl group at the C3 position, as seen in the focal molecule 3-Amino-3-(3-ethoxyphenyl)propanoic acid, introduces further opportunities for therapeutic design. The aryl ring serves as a versatile anchor for a wide array of functional groups, allowing for the fine-tuning of a compound's pharmacological properties, including target affinity, selectivity, and metabolic stability. This guide provides a comprehensive review of the patent landscape, synthetic strategies, and diverse therapeutic applications of this promising class of molecules, aimed at researchers and drug development professionals.

I. The Patent Landscape: A Focus on Stereoselective Synthesis

A critical analysis of the patent literature reveals that a primary focus for derivatives of 3-amino-3-arylpropanoic acid is not on a multitude of novel derivatives, but rather on the methods for their stereoselective synthesis. The biological activity of chiral molecules is often confined to a single enantiomer, making the efficient production of enantiomerically pure compounds a paramount concern in drug development.

Patents in this domain frequently address the challenges of controlling the stereochemistry at the C3 position. For instance, various patented processes describe methods for the stereoselective addition of reagents to enantiomerically pure imines or the enzymatic resolution of racemic mixtures.[3] These patents often highlight the drawbacks of previous methods, such as the use of harsh oxidizing agents or inefficient enzymatic processes, and claim novel, more scalable solutions.[3] This emphasis underscores a key insight: for this class of compounds, the innovation often lies in the "how" of making the molecule, as much as in the molecule itself.

G cluster_0 Patent Landscape: Key Areas of Innovation cluster_1 Stereoselective Synthesis Methods cluster_2 Therapeutic Targets & Indications Stereoselective Synthesis Stereoselective Synthesis Asymmetric Michael Addition Asymmetric Michael Addition[3] Stereoselective Synthesis->Asymmetric Michael Addition Enzymatic Resolution Enzymatic Resolution[3] Stereoselective Synthesis->Enzymatic Resolution Chiral Auxiliaries Chiral Auxiliaries Stereoselective Synthesis->Chiral Auxiliaries Reformatsky Reaction Stereoselective Reformatsky Reaction[3] Stereoselective Synthesis->Reformatsky Reaction Therapeutic Applications Therapeutic Applications HDAC Inhibition (Cancer, Diabetes)[4] HDAC Inhibition (Cancer, Diabetes)[4] Therapeutic Applications->HDAC Inhibition (Cancer, Diabetes)[4] CNS Disorders (5-HT1A Ligands)[5] CNS Disorders (5-HT1A Ligands)[5] Therapeutic Applications->CNS Disorders (5-HT1A Ligands)[5] Thrombotic Disorders[3] Thrombotic Disorders[3] Therapeutic Applications->Thrombotic Disorders[3] Inflammation & Pain[6] Inflammation & Pain[6] Therapeutic Applications->Inflammation & Pain[6] Novel Scaffolds Novel Scaffolds & Derivatives Novel Scaffolds->Therapeutic Applications

II. Comparative Analysis of Therapeutic Applications

While the specific molecule 3-Amino-3-(3-ethoxyphenyl)propanoic acid is not heavily featured in patent claims, the broader class of β-aryl-β-amino acids has been explored for a wide range of therapeutic uses. The versatility of the scaffold allows it to be adapted for various biological targets.

A. Anticancer and Epigenetic Regulation

A significant area of interest is in oncology. A Chinese patent discloses that 3-amino-3-arylpropanoic acids are valuable precursors for synthesizing polypeptide compounds that exhibit inhibitory activity against histone deacetylase (HDAC).[4] HDAC inhibitors are a well-established class of anticancer agents. The potential applications cited in the patent include the treatment of diabetes, acute promyelocytic leukemia, inflammatory diseases, and various tumors.[4]

Furthermore, related structures, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have demonstrated potent antiproliferative activity in both 2D and 3D lung cancer models.[5][6]

Compound Class Proposed Target Therapeutic Area Key Findings Reference
3-Amino-3-arylpropanoic acidsHistone Deacetylase (HDAC)Cancer, Diabetes, InflammationServe as precursors for polypeptide HDAC inhibitors.[4]
3-Amino-3-arylpropanoic acidsNot SpecifiedAnticancerMannich derivatives show activity against human cancer cell lines.[7]
3-Amino-3-arylpropanoic acidsNot SpecifiedAnticancerEnantiomers are components of anticancer agents.[8]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesSIRT2, EGFRLung CancerLow micromolar activity against drug-sensitive and resistant cells.[6]
B. Central Nervous System (CNS) Disorders

The structural similarity of 3-amino-3-arylpropanoic acids to neurotransmitters like GABA suggests their potential as modulators of CNS targets. A key patent in this area describes 3-aminochroman compounds, which are cyclic analogues of the core scaffold.[9] These compounds are claimed as potent and highly selective ligands for the 5-HT1A serotonin receptor, a crucial target for treating depression and anxiety.[9] The patent emphasizes the superior selectivity of these novel compounds over older drugs that also interact with D2 dopamine receptors, thereby reducing the potential for side effects.[9]

C. Anti-inflammatory and Analgesic Properties

As a subclass of arylpropionic acids, these compounds are related to one of the most successful classes of drugs: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The broader family of arylpropionic acid derivatives is known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antibacterial effects.[10] While the β-amino substitution distinguishes them from classic NSAIDs like ibuprofen, the potential for anti-inflammatory action remains an area for exploration.

III. Key Experimental Protocol: In Vitro Anticancer Activity Assessment

To provide actionable insights for researchers, this section details a representative protocol for evaluating the antiproliferative activity of novel 3-amino-3-arylpropanoic acid derivatives, based on methodologies described in the literature.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.

Methodology: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.

Step-by-Step Protocol:

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in appropriate culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Ensure cells are in the logarithmic growth phase before seeding.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture 1. Culture Cancer Cell Lines start->culture end End seed 2. Seed Cells into 96-Well Plates culture->seed attach 3. Incubate 24h for Attachment seed->attach treat 4. Treat Cells with Test Compounds attach->treat incubate_treat 5. Incubate 48-72h treat->incubate_treat add_mtt 6. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 7. Incubate 3-4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read 9. Read Absorbance (570 nm) solubilize->read calculate 10. Calculate IC50 Value read->calculate calculate->end

IV. Conclusion and Future Outlook

The 3-amino-3-arylpropanoic acid scaffold and its derivatives represent a fertile ground for drug discovery. While the patent landscape is heavily focused on stereoselective synthesis—a testament to the importance of chirality in this class—the documented biological activities are broad and compelling. The demonstrated potential in oncology, CNS disorders, and inflammation suggests that novel derivatives, such as those with an ethoxy substitution at the 3-position of the phenyl ring, could yield potent and selective drug candidates.

Future research should focus on exploring a wider range of substitutions on the aryl ring to build comprehensive structure-activity relationship (SAR) models for different biological targets. The inherent resistance of the β-amino acid backbone to proteolysis should be leveraged in the design of peptidomimetics with enhanced therapeutic properties. As synthetic methodologies continue to advance, the efficient, stereocontrolled synthesis of diverse libraries of these compounds will undoubtedly accelerate the discovery of new and impactful medicines.

V. References

  • Gobert, A., et al. (1993). 3-aminochroman compounds. U.S. Patent No. 5,273,994. Washington, DC: U.S. Patent and Trademark Office.

  • Maryanoff, B. E., et al. (2000). Synthesis of 3-amino-3-aryl propanoates. World Intellectual Property Organization. Patent No. WO2000056716A1.

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Ou, T. M., et al. (2011). 3-amino-3-arylpropionic acid and preparation method thereof. China National Intellectual Property Administration. Patent No. CN101982458A.

  • Maryanoff, B. E., et al. (2000). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Brazil National Institute of Industrial Property. Patent No. BR0009277A.

  • Reddy, T. S., et al. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • Maryanoff, B. E., et al. (2003). Synthesis of 3-amino-3-aryl propanoates and intermediates. Hungarian Intellectual Property Office. Patent No. HUP0201263A3.

  • Afzal, O., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Gedawy, E. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Afzal, O., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • Patočka, J., & Kuča, K. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojnosanitetski pregled, 68(5), 439-445. [Link]

  • Gervay-Hague, J., & Sestelo, J. P. (2003). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 10(11), 945-960. [Link]

  • Lelais, G., & Seebach, D. (2004). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Gedawy, E. M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

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